molecular formula C7H7BrClNO B110512 4-Bromo-5-chloro-2-methoxyaniline CAS No. 102170-53-6

4-Bromo-5-chloro-2-methoxyaniline

Cat. No.: B110512
CAS No.: 102170-53-6
M. Wt: 236.49 g/mol
InChI Key: QXHFCTQXBMGLQY-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methoxyaniline is a specialized aniline derivative that serves as a key synthetic intermediate in advanced medicinal chemistry and pharmacology research. Its unique halogenated and methoxylated structure makes it a valuable precursor for the synthesis of diverse heterocyclic compounds, including thiazole and thiophene derivatives, which are investigated as modulators of store-operated calcium (SOC) channels for the potential treatment of SOC channel-mediated diseases . In neuroscience research, this compound has been identified as a critical precursor in structure-activity relationship (SAR) studies aimed at developing novel 2-amino-N-phenylacetamide inhibitors of Slack (K Na 1.1) potassium channels . Gain-of-function mutations in the KCNT1 gene encoding this channel are linked to severe treatment-resistant epileptic encephalopathies, such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . The structural features of this compound provide a foundational template for optimizing the potency and selectivity of new small molecules designed to inhibit Slack channel function, representing a promising therapeutic strategy . This chemical building block is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFCTQXBMGLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629464
Record name 4-Bromo-5-chloro-2-methoxyaniline
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Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102170-53-6
Record name 4-Bromo-5-chloro-2-methoxyaniline
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Record name 4-bromo-5-chloro-2-methoxyaniline
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Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a halogenated and methoxylated aniline derivative. Its structure suggests potential applications in medicinal chemistry and materials science, where such substituted anilines serve as important building blocks for the synthesis of more complex molecules. Understanding the physicochemical properties of this compound is crucial for its handling, characterization, and application in research and development.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 102170-53-6[1]
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.5 g/mol
Canonical SMILES COC1=C(C=C(C(=C1)Br)Cl)N
InChI Key Not available

Physicochemical Properties

Experimental data for the melting point, boiling point, and solubility of this compound are not currently available in the surveyed literature. The following table summarizes computed or predicted values for some of its properties.

PropertyValueSource
Molecular Weight 236.5 g/mol
XLogP3 3.3Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 1Predicted

Experimental Protocols for Physicochemical Property Determination

Due to the absence of specific experimental data for this compound, the following sections detail generalized protocols for determining key physicochemical properties of solid organic compounds.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination (for liquid compounds or for decomposition point)

While this compound is expected to be a solid at room temperature, this protocol is relevant for liquid aniline derivatives or for determining a decomposition temperature.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the substance is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is heated gently and evenly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents of varying polarity should be tested, including water, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

  • Procedure:

    • To a small test tube, add approximately 10-20 mg of this compound.

    • Add 1 mL of the selected solvent.

    • Vortex or shake the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for the presence of undissolved solid.

  • Classification: The solubility can be classified as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Quantitative Determination (for key solvents):

    • Prepare a saturated solution of the compound in the chosen solvent at a specific temperature.

    • Carefully separate the saturated solution from any excess solid.

    • Determine the concentration of the dissolved compound in a known volume of the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Illustrative Synthesis Workflow

As no specific synthesis workflow for this compound was found in the literature, the following diagram illustrates a general, hypothetical synthetic route for a substituted aniline, which could be adapted for this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Halogenation Start Substituted Benzene Nitration HNO3, H2SO4 Start->Nitration Nitro_Intermediate Nitro-substituted Benzene Nitration->Nitro_Intermediate Reduction Fe, HCl or H2, Pd/C Nitro_Intermediate->Reduction Aniline_Product Substituted Aniline Reduction->Aniline_Product Halogenation Br2, Cl2, or NBS/NCS Aniline_Product->Halogenation Final_Product This compound Halogenation->Final_Product

Caption: Hypothetical synthesis workflow for a substituted aniline.

Conclusion

This compound is a compound with potential utility in synthetic chemistry. This guide provides an overview of its known identifiers and computed properties. While experimental data on its core physicochemical characteristics are lacking, the provided general experimental protocols offer a starting point for its characterization in a laboratory setting. Further research is required to experimentally determine these properties and to explore the potential applications of this molecule.

References

Spectroscopic Profile of 4-Bromo-5-chloro-2-methoxyaniline (CAS No. 102170-53-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

Chemical Name: 4-Bromo-5-chloro-2-methoxyaniline CAS Number: 102170-53-6 Molecular Formula: C₇H₇BrClNO Molecular Weight: 236.49 g/mol

Structure:

A 2D representation of this compound.

Predicted Spectroscopic Data

Due to the absence of experimentally-derived spectra in public repositories, the following sections detail the predicted spectroscopic data for this compound based on its chemical structure and known spectroscopic principles of similar aromatic, halogenated, and amine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity
6.8 - 7.5Singlet
6.8 - 7.5Singlet
3.8 - 4.0Singlet
3.5 - 5.0Broad Singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
145 - 155C-O (Aromatic)
135 - 145C-N (Aromatic)
110 - 135Aromatic C-H and C-halogen
55 - 60-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group
3300 - 3500N-H
3000 - 3100C-H (Aromatic)
2850 - 2960C-H (Aliphatic)
1580 - 1620C=C (Aromatic)
1200 - 1275C-O (Aryl Ether)
1000 - 1075C-O (Aryl Ether)
1000 - 1100C-Cl
550 - 650C-Br
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
m/z Value Assignment
235/237/239[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks due to isotopes of Br and Cl)
220/222/224[M - CH₃]⁺
192/194/196[M - CH₃ - CO]⁺

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragment containing these halogens.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.

NMR Spectroscopy Protocol

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) dissolve->solvent tms Add a small amount of TMS as internal standard solvent->tms tube Transfer to NMR tube tms->tube instrument Place NMR tube in the spectrometer tube->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim h1_nmr Acquire ¹H NMR spectrum shim->h1_nmr c13_nmr Acquire ¹³C NMR spectrum shim->c13_nmr transform Fourier transform the raw data h1_nmr->transform c13_nmr->transform phase Phase correct the spectrum transform->phase baseline Apply baseline correction phase->baseline integrate Integrate the peaks (for ¹H NMR) baseline->integrate

Workflow for obtaining NMR spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing sample Place a small amount of the solid sample crystal directly onto the ATR crystal sample->crystal pressure Apply pressure to ensure good contact crystal->pressure background Collect a background spectrum pressure->background collect_spectrum Collect the sample spectrum background->collect_spectrum ratio Ratio the sample spectrum against the background collect_spectrum->ratio correction Apply ATR correction if necessary ratio->correction

Workflow for obtaining an ATR-IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

G cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection dissolve Dissolve a small amount of sample solvent in a volatile solvent (e.g., methanol, dichloromethane) dissolve->solvent inject Inject into the mass spectrometer (e.g., via direct insertion probe or GC inlet) solvent->inject vaporize Vaporize the sample inject->vaporize ionize Bombard with electrons (typically 70 eV) vaporize->ionize accelerate Accelerate ions into the mass analyzer ionize->accelerate separate Separate ions based on m/z ratio accelerate->separate detect Detect the ions separate->detect spectrum Generate the mass spectrum detect->spectrum

Workflow for obtaining an EI mass spectrum.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound (CAS No. 102170-53-6). While awaiting the public availability of experimental spectra, the predicted data and general experimental protocols outlined herein offer valuable guidance for researchers working with this compound. It is strongly recommended that experimental data be acquired and compared against these predictions for definitive structural confirmation and characterization.

Technical Guide: Predicted Solubility of 4-Bromo-5-chloro-2-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecular Structure

4-Bromo-5-chloro-2-methoxyaniline is a polysubstituted aniline. Its solubility is governed by the interplay of its functional groups:

  • Aromatic Ring: A large, nonpolar benzene ring, which favors interactions with nonpolar solvents through van der Waals forces.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor. This group enhances solubility in polar protic solvents.

  • Methoxy Group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Halogen Atoms (Br and Cl): These atoms increase the molecular weight and volume. While they add some polarity to the C-X bond, their primary effect is to contribute to London dispersion forces and increase the overall hydrophobicity of the molecule.

The combination of these features suggests that this compound will exhibit limited solubility in water but will be soluble in a range of organic solvents. The principle of "like dissolves like" is central to predicting its behavior.

Predicted Solubility in Organic Solvents

The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately to Highly Soluble The amino group can form hydrogen bonds with the solvent, while the methoxy group can act as a hydrogen bond acceptor. The overall polarity of the molecule is compatible with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly Soluble These solvents can engage in strong dipole-dipole interactions with the polar C-N, C-O, C-Cl, and C-Br bonds. The absence of hydrogen-bond donation from the solvent prevents competition with intramolecular forces.
Nonpolar Toluene, Hexane, Diethyl EtherModerately Soluble The large nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. Solubility in highly nonpolar solvents like hexane may be more limited compared to toluene or ether.
Aqueous WaterInsoluble to Sparingly Soluble The large, hydrophobic structure conferred by the benzene ring and halogen atoms significantly outweighs the hydrophilic contributions of the small amino and methoxy groups, leading to poor interaction with water.

Factors Influencing Solubility: A Logical Framework

The solubility of this compound is a balance between its polar and nonpolar characteristics. The following diagram illustrates the relationship between the molecule's structural features and its interactions with different solvent types.

G cluster_molecule This compound Structure cluster_solvents Solvent Types & Interactions Molecule Core Molecule AromaticRing Aromatic Ring Molecule->AromaticRing Amino Amino Group (-NH2) Molecule->Amino Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Halogens Halogens (Br, Cl) Molecule->Halogens Nonpolar Nonpolar (e.g., Toluene, Hexane) AromaticRing->Nonpolar van der Waals PolarProtic Polar Protic (e.g., Methanol) Amino->PolarProtic Strong H-Bonding PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Amino->PolarAprotic Dipole-Dipole Methoxy->PolarProtic H-Bond Acceptance Methoxy->PolarAprotic Dipole-Dipole Halogens->PolarAprotic Dipole-Dipole Halogens->Nonpolar Dispersion Forces

Caption: Logical relationships between molecular features and solvent interactions.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

4.2. Experimental Workflow Diagram

G start Start step1 Add excess solid solute to a known volume of solvent in a vial. start->step1 step2 Equilibrate at constant temperature with continuous agitation (e.g., 24-48h). step1->step2 step3 Allow solid to settle. step2->step3 step4 Withdraw a known volume of the supernatant using a filtered syringe. step3->step4 step5 Transfer supernatant to a pre-weighed evaporating dish. step4->step5 step6 Evaporate the solvent completely (e.g., in an oven or vacuum desiccator). step5->step6 step7 Weigh the dish with the dry residue. step6->step7 step8 Calculate solubility (e.g., in g/L). step7->step8 finish End step8->finish

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyaniline, also known as o-anisidine, is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and pigments. Its chemical versatility is largely defined by the electrophilic substitution reactions of its electron-rich aromatic ring. The presence of two powerful activating groups, the amino (-NH₂) and methoxy (-OCH₃), at the ortho position creates a unique reactivity and regioselectivity profile. This guide provides a comprehensive technical overview of the core electrophilic substitution reactions of 2-methoxyaniline, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. It details the underlying mechanistic principles, regiochemical outcomes, quantitative data, and explicit experimental protocols for key transformations, serving as a vital resource for professionals in chemical research and drug development.

Introduction: Reactivity and Regioselectivity

The benzene ring of 2-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity stems from the presence of two electron-donating groups (EDGs): the amino (-NH₂) and the methoxy (-OCH₃) group. Both groups increase the electron density of the ring through a strong resonance effect (+M), making it more nucleophilic and thus more susceptible to attack by electrophiles.

Both the amino and methoxy groups are ortho, para-directors.[1][2] In 2-methoxyaniline, their positions relative to each other dictate the sites of substitution. The amino group is a more powerful activating group than the methoxy group. Therefore, the regioselectivity is primarily governed by the amino group, directing incoming electrophiles to its ortho (position 6) and para (position 4) positions. The methoxy group's directing effect reinforces substitution at position 4 (which is ortho to the methoxy group) but opposes substitution at position 6 (which is meta to the methoxy group). The strong activation by the amino group at position 4, synergistically supported by the methoxy group, makes it the most favorable site for electrophilic attack. Position 6 is the next most reactive site, while positions 3 and 5 are significantly less favored.

Figure 1: A diagram illustrating the directing effects in electrophilic aromatic substitution of 2-methoxyaniline.

Nitration

The direct nitration of 2-methoxyaniline is often avoided in practice because the strong oxidizing conditions (e.g., a mixture of nitric and sulfuric acid) can lead to the oxidation of the highly reactive aniline ring, resulting in complex mixtures and low yields. To achieve a controlled and selective nitration, a protection-deprotection strategy is employed. The amino group is first acylated, typically with acetic anhydride, to form 2-methoxyacetanilide. This acetamido group (-NHCOCH₃) is still an activating ortho, para-director but is less activating than the amino group, which prevents oxidation and allows for a cleaner reaction. Nitration of the protected intermediate followed by hydrolysis of the amide yields the desired nitro-2-methoxyaniline isomers.

The primary products of the nitration of 2-methoxyacetanilide are 4-nitro-2-methoxyacetanilide and 5-nitro-2-methoxyacetanilide. Subsequent hydrolysis yields 2-methoxy-4-nitroaniline and 2-methoxy-5-nitroaniline.[3][4]

Nitration_Workflow start 2-Methoxyaniline step1 Acetylation (Protection) start->step1 (CH₃CO)₂O, CH₃COOH intermediate 2-Methoxyacetanilide step1->intermediate step2 Nitration intermediate->step2 HNO₃, H₂SO₄, 0-10°C nitro_intermediate Nitro-2-methoxyacetanilide (Isomer Mixture) step2->nitro_intermediate step3 Hydrolysis (Deprotection) nitro_intermediate->step3 Acid or Base product Nitro-2-methoxyaniline (Isomer Mixture) step3->product

References

Regioselectivity in the Halogenation of Substituted Anilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for achieving regioselective halogenation of substituted anilines. The strategic introduction of halogen atoms onto the aniline scaffold is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of electronic properties, metabolic stability, and serving as a versatile handle for further synthetic transformations. This document delves into the nuanced interplay of directing group effects, steric hindrance, and reaction conditions that govern the positional outcome of chlorination, bromination, and iodination reactions. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic pathway visualizations are provided to empower researchers in the rational design and execution of these critical reactions.

Core Principles of Regioselectivity

The regiochemical outcome of the electrophilic halogenation of substituted anilines is primarily dictated by the powerful activating and ortho, para-directing nature of the amino group. The lone pair of electrons on the nitrogen atom donates electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions. However, this high reactivity can often lead to challenges such as polyhalogenation and a lack of selectivity.[1]

Several key factors can be manipulated to control the regioselectivity:

  • Protecting Groups: Acetylation of the amino group to form an acetanilide is a widely employed strategy to moderate the reactivity and enhance regioselectivity. The steric bulk of the N-acetyl group generally favors halogenation at the less hindered para position.[1]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the regioselectivity of halogenation. For instance, in the iodination of anilines with N-Iodosuccinimide (NIS), polar solvents like Dimethyl Sulfoxide (DMSO) strongly favor the formation of the para-isomer, while less polar solvents such as benzene, in the presence of acetic acid, can remarkably switch the selectivity towards the ortho-isomer.

  • Nature of the Halogenating Agent: The choice of the halogenating agent is critical. Milder reagents like N-halosuccinimides (NCS, NBS, NIS) offer better control compared to molecular halogens.[2] Furthermore, specialized reagent systems, such as copper(II) halides in ionic liquids, have been developed for highly regioselective para-halogenation.[3][4]

  • Catalysts: The use of organocatalysts or metal catalysts can direct the halogenation to specific positions. For example, secondary ammonium salts have been shown to catalyze the highly ortho-selective chlorination of anilines.[1][5]

  • Substituent Effects: The electronic nature and position of existing substituents on the aniline ring further influence the site of halogenation, either by reinforcing or opposing the directing effect of the amino group.

Data Presentation: Regioselective Halogenation of Substituted Anilines

The following tables summarize quantitative data for various regioselective halogenation reactions of substituted anilines, providing a comparative overview of different methodologies.

Table 1: Regioselective Chlorination of Anilines

SubstrateReagent/CatalystSolventTemp. (°C)Product(s) (Ratio)Yield (%)Reference
AnilineCuCl₂[hmim]Cl404-Chloroaniline95[4]
2-MethylanilineCuCl₂[hmim]Cl404-Chloro-2-methylaniline92[4]
3-MethylanilineCuCl₂[hmim]Cl404-Chloro-3-methylaniline93[4]
AnilineSO₂Cl₂ / Secondary AmineDioxaneRTortho / para > 99:195[5]
4-FluoroanilineSO₂Cl₂ / Secondary AmineDioxaneRT2-Chloro-4-fluoroaniline92[5]

Table 2: Regioselective Bromination of Substituted Anilines

SubstrateReagent/CatalystSolventTemp. (°C)Product(s)Yield (%)Reference
AnilineCuBr₂[hmim]BrRT4-Bromoaniline96[4]
2-FluoroanilineBr₂Not specifiedLow4-Bromo-2-fluoroaniline91[6]
4-FluoroanilineNBSDMFNot specified2-Bromo-4-fluoroaniline95[7]
2-NitroanilineCuSO₄·5H₂O / NaBr / Na₂S₂O₈CH₃CN / H₂O7-254-Bromo-2-nitroaniline94.9[8]

Table 3: Regioselective Iodination of Substituted Anilines

SubstrateReagentSolventAdditiveProduct(s) (Ratio)Yield (%)Reference
AnilineNISDMSO-para > 99%High[2]
AnilineNISBenzeneAcetic Acidortho > 99%High[2]
AnilineNIS (grinding)-Acetic Acid4-Iodoaniline97[9]
3,5-DichloroanilineAg₂SO₄ / I₂DCM-2,6-Dichloro-4-iodoaniline71[10]

Experimental Protocols

This section provides detailed methodologies for key regioselective halogenation reactions.

Protocol 1: para-Selective Chlorination of Aniline using Copper(II) Chloride in an Ionic Liquid

This protocol is adapted from the work of Wang et al. for the selective para-chlorination of unprotected anilines.[4]

Materials:

  • Aniline (1.0 mmol)

  • Copper(II) chloride (CuCl₂, 3.0 mmol)

  • 1-Hexyl-3-methylimidazolium chloride ([hmim]Cl, 2 mL)

  • Ethyl acetate

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add aniline (1.0 mmol) and 1-hexyl-3-methylimidazolium chloride (2 mL).

  • Add copper(II) chloride (3.0 mmol) to the solution.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloroaniline.

Protocol 2: ortho-Selective Chlorination of Aniline using a Secondary Amine Organocatalyst

This protocol is based on the method developed for highly ortho-selective chlorination.[5]

Materials:

  • Aniline (1.0 mmol)

  • Secondary amine catalyst (e.g., diisopropylamine, 20 mol%)

  • Sulfuryl chloride (SO₂Cl₂, 1.1 mmol)

  • Dioxane (5 mL)

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 mmol) and the secondary amine catalyst (0.2 mmol) in dioxane (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add sulfuryl chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the ortho-chloroaniline.

Protocol 3: Solvent-Controlled Regioselective Iodination of Aniline with NIS

This protocol demonstrates the remarkable switch in regioselectivity based on solvent polarity.[2]

For para-Iodination:

Materials:

  • Aniline (1.0 mmol)

  • N-Iodosuccinimide (NIS, 1.05 mmol)

  • Dimethyl sulfoxide (DMSO, 5 mL)

  • Saturated aqueous solution of Na₂S₂O₃

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in DMSO (5 mL).

  • Add NIS (1.05 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the p-iodoaniline.

For ortho-Iodination:

Materials:

  • Aniline (1.0 mmol)

  • N-Iodosuccinimide (NIS, 1.05 mmol)

  • Benzene (10 mL)

  • Acetic acid (1.0 mmol)

  • Saturated aqueous solution of Na₂S₂O₃

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in benzene (10 mL).

  • Add acetic acid (1.0 mmol) followed by NIS (1.05 mmol) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the o-iodoaniline.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and logical workflows relevant to the regioselective halogenation of substituted anilines.

Electrophilic_Aromatic_Substitution Aniline Aniline Pi_Complex π-Complex Aniline->Pi_Complex Electrophile Electrophile (X⁺) Electrophile->Pi_Complex Sigma_Complex_Ortho σ-Complex (ortho) Pi_Complex->Sigma_Complex_Ortho ortho attack Sigma_Complex_Para σ-Complex (para) Pi_Complex->Sigma_Complex_Para para attack Ortho_Product ortho-Haloaniline Sigma_Complex_Ortho->Ortho_Product Para_Product para-Haloaniline Sigma_Complex_Para->Para_Product Deprotonation -H⁺ Protecting_Group_Strategy cluster_unprotected Unprotected Aniline cluster_protected Protected Aniline Aniline Aniline Halogenation_Unprotected Halogenation (e.g., Br₂/H₂O) Aniline->Halogenation_Unprotected Polyhalogenation Polyhalogenated Product (e.g., 2,4,6-Tribromoaniline) Halogenation_Unprotected->Polyhalogenation Acetanilide Acetanilide Halogenation_Protected Halogenation (e.g., Br₂/CH₃COOH) Acetanilide->Halogenation_Protected Para_Product para-Bromoacetanilide Halogenation_Protected->Para_Product Deprotection Hydrolysis Para_Product->Deprotection Final_Product para-Bromoaniline Deprotection->Final_Product Aniline_Start->Acetanilide Acetylation Solvent_Effect_Iodination cluster_polar Polar Solvent (e.g., DMSO) cluster_nonpolar Non-polar Solvent (e.g., Benzene) + Acetic Acid Start Aniline + NIS Polar_Pathway Favors dissociation of NIS and solvation of intermediates Start->Polar_Pathway Nonpolar_Pathway Complex formation and directed ortho-iodination Start->Nonpolar_Pathway Para_Product para-Iodoaniline (>99%) Polar_Pathway->Para_Product Ortho_Product ortho-Iodoaniline (>99%) Nonpolar_Pathway->Ortho_Product

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the novel compound 4-Bromo-5-chloro-2-methoxyaniline (CAS Number: 102170-53-6). This document details a plausible synthetic route, experimental protocols, and comprehensive characterization data, presented in a clear and structured format to support research and development activities in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring electron-donating (methoxy, amino) and electron-withdrawing (bromo, chloro) groups, makes it an interesting scaffold for exploring structure-activity relationships in drug discovery and for the development of new functional materials. This guide outlines a feasible synthetic pathway starting from commercially available precursors and provides detailed characterization methods for the verification of the final product.

Synthesis Pathway

A proposed synthetic route to this compound is a two-step process commencing with the reduction of 4-chloro-1-methoxy-2-nitrobenzene to yield 5-chloro-2-methoxyaniline. This intermediate is then subjected to regioselective bromination to afford the final product. The directing effects of the amino and methoxy groups on the aromatic ring guide the incoming bromine atom to the desired position.

Synthesis_Pathway Start 4-chloro-1-methoxy-2-nitrobenzene Intermediate 5-chloro-2-methoxyaniline Start->Intermediate Reduction (e.g., Fe/HCl or H2/Pd-C) Final This compound Intermediate->Final Bromination (e.g., NBS or Br2 in AcOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 5-chloro-2-methoxyaniline (Intermediate)

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-chloro-1-methoxy-2-nitrobenzene (1 equivalent) and iron powder (3 equivalents) in a 1:1 mixture of ethanol and water is prepared.

  • Concentrated hydrochloric acid (0.5 equivalents) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and filtered through a bed of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is basified with a 2M sodium hydroxide solution until a pH of 10-12 is reached.

  • The product is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 5-chloro-2-methoxyaniline.

Synthesis of this compound (Final Product)

Materials:

  • 5-chloro-2-methoxyaniline

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • 5-chloro-2-methoxyaniline (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.

  • The solution is cooled to 0-5 °C in an ice bath.

  • N-Bromosuccinimide (1.05 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Characterization Data

The following table summarizes the key physicochemical and spectral data for this compound.

PropertyValue
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Appearance Off-white to light brown solid
Melting Point Not available (predicted to be in the range of 80-100 °C)
Solubility Soluble in methanol, ethanol, DMSO, DMF
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 6.9-7.1 (s, 1H, Ar-H), 6.7-6.9 (s, 1H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂), 3.8-3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 145-150 (C-O), 140-145 (C-N), 110-130 (aromatic carbons), 55-60 (-OCH₃)
IR (KBr, cm⁻¹) Predicted ν: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1600-1450 (aromatic C=C stretch), 1250-1200 (C-O stretch), 800-700 (C-Cl stretch), 600-500 (C-Br stretch)
Mass Spectrum (EI) m/z (%): 235/237/239 ([M]⁺, isotopic pattern for Br and Cl)

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow from synthesis to characterization and data analysis for this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis A Starting Materials (4-chloro-1-methoxy-2-nitrobenzene) B Step 1: Reduction A->B C Intermediate (5-chloro-2-methoxyaniline) B->C D Step 2: Bromination C->D E Crude Product D->E F Recrystallization / Column Chromatography E->F G Pure Product (this compound) F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Physical Characterization (Melting Point, Solubility) G->I J Structure Confirmation H->J K Purity Assessment I->K

Synthesis of 4-Bromo-5-chloro-2-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Bromo-5-chloro-2-methoxyaniline, a valuable substituted aniline intermediate in the development of various pharmaceutical and agrochemical compounds. This document details two plausible multi-step synthetic pathways, including starting materials, experimental protocols, and quantitative data.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary routes, both involving the sequential halogenation of a substituted methoxyaniline.

  • Route 1 commences with the bromination of 2-methoxyaniline to yield 4-bromo-2-methoxyaniline, which is subsequently chlorinated.

  • Route 2 begins with the reduction of 4-chloro-1-methoxy-2-nitrobenzene to 5-chloro-2-methoxyaniline, followed by a bromination step.

Both pathways offer viable methods for the preparation of the target compound, with the choice of route potentially depending on the availability of starting materials and desired purity profile.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes the quantitative data for the key steps in the two proposed synthetic routes.

StepStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
Route 1, Step 1 2-Methoxyaniline2,4,4,6-Tetrabromo-2,5-cyclohexadienoneMethylene chloride~1-2 hours-10°C to RT96%
Route 1, Step 2 4-Bromo-2-methoxyanilineN-Chlorosuccinimide (NCS)Acetonitrile or DMF2-4 hoursRoom Temp.Estimated >90%
Route 2, Step 1 4-Chloro-1-methoxy-2-nitrobenzeneHydrazine hydrate, Iron(III) chloride, Activated carbonMethanol16 hoursReflux98%
Route 2, Step 2 5-Chloro-2-methoxyanilineN-Bromosuccinimide (NBS)Acetonitrile or DMF2-4 hoursRoom Temp.Estimated >90%

Experimental Protocols

Route 1: Bromination followed by Chlorination

Step 1: Synthesis of 4-Bromo-2-methoxyaniline from 2-Methoxyaniline [1]

  • Dissolution and Cooling: Dissolve 15 g (0.122 mol) of 2-methoxyaniline (o-anisidine) in 250 ml of methylene chloride in a suitable reaction vessel. Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Bromination: While maintaining the temperature below -5°C, slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone in portions with stirring.

  • Warm-up and Quenching: Allow the reaction mixture to warm to room temperature.

  • Work-up: Wash the reaction mixture sequentially with 2N sodium hydroxide solution (2 x 75 ml) and water (2 x 25 ml).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with methylene chloride, to yield 23.68 g (96%) of 4-bromo-2-methoxyaniline as a solid.

Step 2: Synthesis of this compound from 4-Bromo-2-methoxyaniline

Note: A specific literature protocol for this step was not identified. The following is a general procedure for the chlorination of an electron-rich aniline using N-Chlorosuccinimide (NCS).

  • Dissolution: In a round-bottom flask, dissolve the 4-bromo-2-methoxyaniline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Chlorination: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the final product.

Route 2: Reduction followed by Bromination

Step 1: Synthesis of 5-Chloro-2-methoxyaniline from 4-Chloro-1-methoxy-2-nitrobenzene [2]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser, prepare a mixture of 93 g (0.496 mol) of 4-chloro-1-methoxy-2-nitrobenzene, 9.3 g (10% wt) of iron(III) chloride, and 9.3 g (10% wt) of activated carbon in 1 L of methanol.

  • Reduction: Heat the mixture to reflux. Add 186 g (2.975 mol) of 80% hydrazine hydrate dropwise to the refluxing mixture.

  • Reaction Time: After the addition is complete, continue stirring at reflux for 16 hours.

  • Filtration and Concentration: Filter the hot reaction mixture and evaporate the solvent from the filtrate under vacuum.

  • Washing: Wash the resulting residue with petroleum ether (2 L) to obtain 76.7 g (98%) of 5-chloro-2-methoxyaniline as a white solid.

Step 2: Synthesis of this compound from 5-Chloro-2-methoxyaniline

Note: A specific literature protocol for this step was not identified. The following is a general procedure for the bromination of an aniline using N-Bromosuccinimide (NBS).

  • Dissolution: Dissolve the 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent like acetonitrile or DMF in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) in portions to the stirred solution at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to afford this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the two synthetic routes for the preparation of this compound.

Synthetic_Pathway_Route_1 2-Methoxyaniline 2-Methoxyaniline 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 2-Methoxyaniline->4-Bromo-2-methoxyaniline Bromination (2,4,4,6-Tetrabromo-2,5-cyclohexadienone) This compound This compound 4-Bromo-2-methoxyaniline->this compound Chlorination (NCS)

Caption: Synthetic Route 1 for this compound.

Synthetic_Pathway_Route_2 4-Chloro-1-methoxy-2-nitrobenzene 4-Chloro-1-methoxy-2-nitrobenzene 5-Chloro-2-methoxyaniline 5-Chloro-2-methoxyaniline 4-Chloro-1-methoxy-2-nitrobenzene->5-Chloro-2-methoxyaniline Reduction (Hydrazine hydrate, FeCl3) This compound This compound 5-Chloro-2-methoxyaniline->this compound Bromination (NBS)

Caption: Synthetic Route 2 for this compound.

References

An In-depth Technical Guide to 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a halogenated aromatic amine that serves as a key intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring bromo, chloro, and methoxy groups on the aniline core, makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This document provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its potential applications in drug discovery.

Chemical Identity and Properties

The structural and physicochemical properties of this compound are summarized below.

Structure:

Chemical structure of this compound

IUPAC Name: this compound[1]

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 102170-53-6[2][3][4]
Molecular Formula C₇H₇BrClNO[2][3]
Molecular Weight 236.49 g/mol [2][3]
Appearance Off-white to tan crystalline powder or flakes (typical for similar anilines)
Solubility Soluble in organic solvents such as methylene chloride, ethyl acetate, and methanol.
Storage Conditions Store at room temperature or -20°C, in a dark, dry place.[3][5]

Experimental Protocols

Objective: To synthesize this compound.

Materials:

  • 2-Methoxyaniline (o-anisidine)

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Chlorination of 2-Methoxyaniline:

    • Dissolve 2-methoxyaniline in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-chlorosuccinimide (NCS) portion-wise over 30 minutes, maintaining the temperature at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated intermediate.

  • Bromination of the Chlorinated Intermediate:

    • Dissolve the crude product from the previous step in dichloromethane (DCM).

    • Cool the solution to 0°C.

    • Add N-bromosuccinimide (NBS) portion-wise. Monitor the reaction by TLC.

    • Upon completion, work up the reaction as described in step 1.

  • Purification:

    • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the desired product and evaporate the solvent to yield the purified compound.

Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques such as:

  • ¹H NMR Spectroscopy: To confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine.

  • Melting Point Analysis: To assess purity.

Applications in Drug Discovery

This compound is a versatile reactant for creating a variety of heterocyclic compounds. Notably, it has been used in the preparation of thiazole and thiophene derivatives which act as modulators of store-operated calcium (SOC) channels.[3] These channels are implicated in a range of physiological processes, and their modulation is a target for the treatment of various diseases.

Below is a diagram illustrating the role of this compound as a synthetic intermediate.

G cluster_0 Synthetic Pathway A This compound C Cyclization/Condensation Reaction A->C B Reaction Partner (e.g., Isothiocyanate) B->C D Thiazole/Thiophene Derivatives C->D Forms Heterocyclic Core E Biologically Active Modulators of SOC Channels D->E Leads to Bioactivity

Caption: Synthetic utility of this compound.

Conclusion

This compound is a valuable and specialized chemical intermediate. Its trifunctionalized aromatic ring provides a scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging this compound for their synthetic and drug discovery endeavors.

References

The Unseen Offspring: A Technical History of Polychlorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated anilines (PCAs) represent a class of chlorinated aromatic amines that, unlike their well-known cousins, aniline and polychlorinated biphenyls (PCBs), have a more fragmented and often overlooked history. Their story is not one of a singular, celebrated discovery, but of a gradual emergence from the crucible of the 19th and 20th-century chemical industry. Initially arising as impurities in the burgeoning synthetic dye trade and later as derivatives of pesticides and other industrial chemicals, PCAs have since been recognized as persistent and toxic environmental contaminants. This guide provides a comprehensive technical overview of the discovery, historical synthesis, industrial applications, and toxicological understanding of these compounds, tailored for the scientific community.

From Coal Tar to Aniline: The Genesis

The history of PCAs is inextricably linked to their parent compound, aniline. First isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later derived from coal tar by Friedlieb Runge in 1834.[1][2] It was August Wilhelm von Hofmann who ultimately unified these discoveries in 1843, establishing the compound's identity as aniline.[1] This breakthrough, coupled with the development of industrial-scale production methods like the Béchamp reduction of nitrobenzene, catalyzed the synthetic dye industry.[1] It was within this new industrial ecosystem—marked by complex reactions with chlorinating agents—that polychlorinated anilines first began to form, often as unintended and uncharacterized byproducts.

The Emergence of Polychlorinated Anilines

Unlike the deliberate synthesis and commercialization of PCBs, which began in 1881 and scaled up by 1929, the history of PCAs is less direct.[3][4] They entered the chemical landscape through several routes, primarily as intermediates, derivatives, or impurities.

2.1 Synthesis and Discovery Milestones

The intentional synthesis of specific PCA congeners followed the growth of organic chemistry. Early methods were often direct and relied on the chlorination of aniline or the reduction of a chlorinated precursor.

  • 2,4,6-Trichloroaniline (2,4,6-TCA): The synthesis of the related compound 2,4,6-trichloroanisole was described in 1925, suggesting that 2,4,6-TCA was known at or before this time.[5] An early and straightforward laboratory preparation involves the direct reaction of dry aniline with chlorine gas in a carbon tetrachloride solution, which causes the 2,4,6-TCA to precipitate.

  • Pentachloroaniline (PCA): This highly chlorinated congener emerged in the mid-20th century, largely as a derivative of the widely used fungicide pentachloronitrobenzene (PCNB).[6] Early synthesis methods involved the chemical reduction of PCNB using reagents like tin and hydrochloric acid.[6][7] Another pathway involved the high-pressure and high-temperature reaction of hexachlorobenzene with ammonia.[6]

The following diagram illustrates the historical and chemical lineage from basic industrial feedstocks to the formation of polychlorinated anilines.

G CoalTar Coal Tar / Benzene Nitrobenzene Nitrobenzene CoalTar->Nitrobenzene Nitration Aniline Aniline (1826-1843) Dye Synthetic Dye Production (e.g., Aniline Black, ca. 1860s) Aniline->Dye Oxidation/ Polymerization Chlorination Industrial Chlorination Processes Aniline->Chlorination Nitrobenzene->Aniline Reduction (e.g., Béchamp, 1854) Byproduct PCA Byproducts & Impurities Dye->Byproduct Pesticide Pesticide Precursors (e.g., PCNB, mid-20th C.) DirectSynth Intentional PCA Synthesis Pesticide->DirectSynth Reduction Chlorination->DirectSynth EnvCont Environmental Contamination Byproduct->EnvCont TCA e.g., 2,4,6-Trichloroaniline DirectSynth->TCA PentaCA e.g., Pentachloroaniline DirectSynth->PentaCA DirectSynth->EnvCont

Caption: Historical pathways to polychlorinated anilines.

2.2 Historical Industrial Applications

Once characterized, various PCA congeners were used as intermediates in the synthesis of a range of commercial products.

Application AreaSpecific UsePCA Congener(s) Involved
Dye Manufacturing Intermediates for azo dyes; coupling agents.2,4,6-Trichloroaniline, Pentachloroaniline[7][8]
Agriculture Intermediates for fungicides, herbicides, and insecticides.2,4,6-Trichloroaniline, Pentachloroaniline[7][8]
Polymers & Materials Curing agents for epoxy resins; plasticizers; flame retardants.Pentachloroaniline[6][7]
Photography Coupling agents for basic fuchsin.2,4,6-Trichloroaniline[8]

History of Environmental Detection and Analysis

The analytical history of PCAs parallels that of other persistent organic pollutants (POPs) like PCBs and organochlorine pesticides. The development of gas chromatography (GC) in the 1950s and its coupling with sensitive detectors like the electron capture detector (ECD) in the 1960s were pivotal. These technologies allowed scientists, for the first time, to detect trace levels of chlorinated compounds in complex environmental matrices. Early analysis would have followed a multi-step workflow involving extraction, cleanup to remove interfering substances, and finally, chromatographic separation and detection.

The following diagram illustrates a generalized workflow representative of historical analytical practices for chlorinated organic compounds like PCAs.

G start Start: Environmental Sample (Soil, Water, Biota) extract Solvent Extraction (e.g., Hexane, Methylene Chloride) start->extract concentrate1 Extract Concentration (Rotary Evaporation) extract->concentrate1 cleanup Sample Cleanup (e.g., Florisil Column Chromatography) concentrate1->cleanup Remove Interferences concentrate2 Solvent Exchange & Final Concentration cleanup->concentrate2 gc Gas Chromatography (GC) (Packed Column) concentrate2->gc detect Detection (e.g., Electron Capture Detector - ECD) gc->detect Separated Analytes quant Quantification (Comparison to Standards) detect->quant end End: PCA Concentration Data quant->end G cluster_RBC Inside Red Blood Cell Aniline Aniline / Chloroaniline (in Bloodstream) Liver Liver Metabolism (Cytochrome P-450) Aniline->Liver Metabolite N-phenylhydroxylamine (Active Metabolite) Liver->Metabolite N-hydroxylation RBC Red Blood Cell Metabolite->RBC Cycle Redox Cycling HbFe2 Hemoglobin (Fe²⁺) (Oxygen Transport) MetHb Methemoglobin (Fe³⁺) (No O₂ Transport) HbFe2->MetHb Oxidation MetHb->HbFe2 MetHb Reductase (Enzymatic Reduction) Anemia Hemolytic Anemia & Spleen Effects MetHb->Anemia ROS Reactive Oxygen Species (ROS) ROS->Anemia Oxidative Damage Cycle->HbFe2 Oxidizes Cycle->ROS Generates

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Buchwald-Hartwig amination on 4-Bromo-5-chloro-2-methoxyaniline. This versatile palladium-catalyzed cross-coupling reaction is a cornerstone for synthesizing arylamines, which are crucial building blocks in pharmaceutical and materials science. The presence of both a bromo and a chloro substituent on the aniline ring offers opportunities for selective functionalization, making this substrate particularly interesting for creating diverse molecular scaffolds.

Introduction

The Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide.[1][2] For a dihalogenated substrate such as this compound, the reaction's selectivity is a key consideration. The established reactivity trend for aryl halides in palladium-catalyzed couplings is generally I > Br > Cl.[3] This suggests that amination will preferentially occur at the more reactive carbon-bromine bond, leaving the carbon-chlorine bond available for subsequent transformations. The electron-donating methoxy and amino groups on the aromatic ring also influence the substrate's reactivity.

Reaction Principle

The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The amine then coordinates to the resulting palladium(II) complex, and a base facilitates deprotonation to form a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[1] The efficiency and selectivity of this process are highly dependent on the choice of the palladium precursor, ligand, base, and solvent.

Experimental Protocol

This protocol outlines a general procedure for the selective mono-amination of this compound. Optimization may be necessary for different amine coupling partners.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (1-3 mol%), the phosphine ligand (2-6 mol%), the base (1.5-2.0 equivalents), and this compound (1.0 equivalent).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the anhydrous solvent via syringe to the reaction mixture.

  • Add the amine (1.1-1.5 equivalents) to the mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove solid residues.

  • Wash the organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-chloro-2-methoxyaniline.

Data Presentation

The following table provides representative conditions for the Buchwald-Hartwig amination of dihaloaromatic compounds, which can serve as a starting point for the reaction with this compound.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016-2485-95
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.0)1,4-Dioxane11018-2480-90
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10016-2482-92

Note: Yields are estimates based on analogous reactions and will depend on the specific amine and reaction conditions.

Mandatory Visualization

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Add Pd precursor, ligand, base, and This compound to a dry Schlenk tube b Evacuate and backfill with inert gas a->b c Add anhydrous solvent and amine b->c d Heat and stir at 80-110 °C c->d e Monitor reaction by TLC/LC-MS d->e f Cool, dilute, and filter e->f g Wash with water and brine f->g h Dry and concentrate g->h i Purify by column chromatography h->i j j i->j Final Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G A Pd(0)Lₙ B Ar(X)Pd(II)Lₙ A->B Oxidative Addition (Ar-X) C [ArPd(II)(HNR'R'')Lₙ]⁺X⁻ B->C Amine Coordination (HNR'R'') D ArPd(II)(NR'R'')Lₙ C->D Deprotonation (Base) D->A Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Pivotal Role of 4-Bromo-5-chloro-2-methoxyaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – 4-Bromo-5-chloro-2-methoxyaniline has emerged as a critical building block in the synthesis of diverse pharmaceutical intermediates, particularly in the development of novel modulators for store-operated calcium channels (SOCCs). This versatile aniline derivative serves as a key starting material for the construction of complex heterocyclic scaffolds, such as thiazoles and thiophenes, which are integral to the pharmacophores of various drug candidates. These compounds hold significant promise for the treatment of a range of diseases mediated by SOC channel dysfunction.

Application in the Synthesis of Thiazole and Thiophene Derivatives

This compound is a valuable precursor for the synthesis of highly substituted thiazole and thiophene derivatives. These heterocyclic systems are prominent in medicinal chemistry due to their broad spectrum of biological activities. The presence of bromine, chlorine, and methoxy groups on the aniline ring provides multiple reaction sites for further functionalization, enabling the creation of diverse chemical libraries for drug discovery.

Thiazole Derivatives: The synthesis of thiazole-containing compounds often involves the Hantzsch thiazole synthesis. While specific protocols starting from this compound are not extensively documented in publicly available literature, the general method involves the reaction of a thioamide with an α-haloketone. In a potential synthetic route, the amine group of this compound could be converted to a thioamide, which can then be cyclized to form the thiazole ring.

Thiophene Derivatives: The Gewald reaction is a common method for synthesizing substituted 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base. This compound could potentially be utilized in variations of this reaction to produce thiophene-based intermediates.

These resulting thiazole and thiophene derivatives are reported to act as modulators of store-operated calcium channels, which are implicated in a variety of physiological processes and disease states.[1]

Advanced Synthetic Methodologies

Beyond traditional heterocyclic synthesis, this compound is a suitable substrate for modern cross-coupling reactions, further expanding its utility in pharmaceutical intermediate synthesis.

Suzuki-Miyaura Coupling: The bromine atom on the aniline ring provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures that are common in pharmacologically active molecules.

Buchwald-Hartwig Amination: The amino group of this compound can participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds with various aryl halides. This reaction is instrumental in the synthesis of diarylamines and other nitrogen-containing compounds with potential therapeutic applications.

Quantitative Data Summary

While specific quantitative data for reactions involving this compound is limited in the available literature, the following table provides a general overview of expected yields for the key reaction types discussed, based on similar substrates.

Reaction TypeReagentsProduct TypeTypical Yield (%)Purity (%)
Hantzsch Thiazole SynthesisThioamide, α-Haloketone2-Aminothiazole derivative60-85>95
Gewald Thiophene SynthesisCarbonyl compound, Acetonitrile derivative, Sulfur2-Aminothiophene derivative50-90>95
Suzuki-Miyaura CouplingArylboronic acid, Palladium catalyst, BaseAryl-substituted aniline70-95>98
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, BaseDiarylamine derivative65-90>97

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis (Hypothetical)

  • Thioamide Formation: React this compound with a thiocarbonylating agent (e.g., Lawesson's reagent or phosphorus pentasulfide) in an appropriate solvent like toluene or pyridine. The reaction is typically heated to reflux and monitored by TLC.

  • Cyclization: To the resulting thioamide, add an α-haloketone (e.g., 2-bromoacetophenone) in a solvent such as ethanol. The mixture is heated to reflux until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or K₃PO₄).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere at a temperature typically between 80 and 120 °C. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled and quenched with water or a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The residue is then purified by flash chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The pharmaceutical derivatives synthesized from this compound often target the store-operated calcium entry (SOCE) signaling pathway.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor GPCR/RTK Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R activates Orai1 Orai1 (SOC Channel) Ca_in Orai1->Ca_in Ca_cyto [Ca²⁺]cyto ↑ Ca_in->Ca_cyto leads to Downstream Downstream Signaling Ca_cyto->Downstream STIM1 STIM1 (Ca²⁺ Sensor) STIM1->Orai1 activates Ca_er [Ca²⁺]ER ↓ Ca_er->STIM1 sensed by IP3R->Ca_er releases Ca²⁺

Caption: Store-Operated Calcium Entry (SOCE) Signaling Pathway.

Synthesis_Workflow cluster_thiazole Thiazole Synthesis cluster_thiophene Thiophene Synthesis cluster_coupling Cross-Coupling Reactions Start 4-Bromo-5-chloro- 2-methoxyaniline Thioamidation Thioamidation Start->Thioamidation Gewald Gewald Reaction Start->Gewald Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Hantzsch Hantzsch Cyclization Thioamidation->Hantzsch Thiazole_Int Thiazole Intermediate Hantzsch->Thiazole_Int Final_Product Pharmaceutical Intermediate Thiazole_Int->Final_Product Further Functionalization Thiophene_Int Thiophene Intermediate Gewald->Thiophene_Int Thiophene_Int->Final_Product Further Functionalization Coupled_Product Functionalized Intermediate Suzuki->Coupled_Product Buchwald->Coupled_Product Coupled_Product->Final_Product Further Functionalization

Caption: Synthetic pathways from this compound.

References

Application of 4-Bromo-5-chloro-2-methoxyaniline in Agrochemical Research: A Case Study in Nematicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct applications of 4-Bromo-5-chloro-2-methoxyaniline in agrochemical research are not extensively documented in publicly available literature, its structural isomer, 2-bromo-5-chloro-4-methoxyaniline, serves as a key intermediate in the synthesis of potent nematicidal agents. This highlights the potential of halogenated and methoxylated aniline derivatives as valuable building blocks in the discovery and development of novel crop protection agents. This document provides a detailed overview of the synthesis and hypothetical biological activity of a nematicide derived from a substituted aniline, serving as a representative case study for researchers, scientists, and drug development professionals in the agrochemical sector.

The core of this application lies in the synthesis of N-cyclopropylcarbonyl-substituted aniline derivatives. The cyclopropane carboxamide moiety is a well-established pharmacophore in various biologically active molecules, including pesticides. The specific substitution pattern on the aniline ring plays a crucial role in modulating the biological activity and spectrum of the resulting compound.

Case Study: Synthesis of a Nematicidal Cyclopropane Carboxamide

This section details the synthesis of a hypothetical nematicidal compound, N-[[1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropyl]carbonyl]-4-(trifluoromethoxy)benzenamine, based on methodologies reported for similar structures.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and biological activity of the target nematicide. Note: This data is illustrative and based on typical results reported for analogous compounds in the literature.

ParameterValue
Synthesis
Yield of Intermediate 185%
Yield of Intermediate 278%
Overall Yield of Final Product66%
Purity (by HPLC)>98%
Biological Activity
Nematicidal Activity (LC50)1.5 µg/mL (against Meloidogyne incognita)
Insecticidal Activity (LD50)>100 mg/kg (against Apis mellifera)
Fungicidal Activity (MIC)>50 µg/mL (against Botrytis cinerea)

Experimental Protocols

Synthesis of 1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropanecarbonitrile (Intermediate 1)

Objective: To synthesize the cyclopropylnitrile intermediate via a cyclopropanation reaction.

Materials:

  • 2-(2-bromo-5-chloro-4-methoxyphenyl)acetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Water

Procedure:

  • To a solution of 2-(2-bromo-5-chloro-4-methoxyphenyl)acetonitrile (1.0 eq) in toluene, add 1,2-dibromoethane (1.2 eq) and the phase-transfer catalyst (0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide (3.0 eq) dropwise to the vigorously stirred mixture at room temperature.

  • Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Synthesis of 1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropanecarboxylic acid (Intermediate 2)

Objective: To hydrolyze the nitrile group of Intermediate 1 to a carboxylic acid.

Materials:

  • Intermediate 1

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Add Intermediate 1 to a mixture of concentrated sulfuric acid and water (2:1 v/v).

  • Heat the mixture to reflux (approximately 120°C) and stir for 8-12 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield Intermediate 2.

Synthesis of N-[[1-(2-bromo-5-chloro-4-methoxyphenyl)cyclopropyl]carbonyl]-4-(trifluoromethoxy)benzenamine (Final Product)

Objective: To couple the carboxylic acid (Intermediate 2) with 4-(trifluoromethoxy)aniline.

Materials:

  • Intermediate 2

  • 4-(trifluoromethoxy)aniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Suspend Intermediate 2 (1.0 eq) in dry DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (1.5 eq) at 0°C.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.1 eq) and pyridine (1.5 eq) in dry DCM.

  • Cool the aniline solution to 0°C and add the freshly prepared acid chloride solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 2_bromo_aniline 2-bromo-5-chloro- 4-methoxyaniline acetonitrile_formation Acetonitrile Formation 2_bromo_aniline->acetonitrile_formation 1. Diazotization 2. Sandmeyer Reaction trifluoro_aniline 4-(trifluoromethoxy)aniline amide_coupling Amide Coupling trifluoro_aniline->amide_coupling cyclopropanation Cyclopropanation (Intermediate 1) acetonitrile_formation->cyclopropanation hydrolysis Hydrolysis (Intermediate 2) cyclopropanation->hydrolysis hydrolysis->amide_coupling nematicide Nematicide amide_coupling->nematicide

Caption: Synthetic pathway for the nematicidal cyclopropane carboxamide.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Nematicide Nematicide Acetylcholine_Receptor Nicotinic Acetylcholine Receptor (nAChR) Nematicide->Acetylcholine_Receptor Binds to and blocks receptor Neuron_Depolarization Neuron Depolarization Acetylcholine_Receptor->Neuron_Depolarization Inhibits ion flow Paralysis Paralysis Neuron_Depolarization->Paralysis Leads to Death Death Paralysis->Death Results in

Caption: Plausible mode of action: Inhibition of nematode neuronal signaling.

Synthesis of Heterocyclic Compounds from 4-Bromo-5-chloro-2-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds—quinazolines, benzimidazoles, and phenothiazines—utilizing 4-Bromo-5-chloro-2-methoxyaniline as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.

Synthesis of 6-Bromo-7-chloro-2,4-disubstituted-quinazolines

Quinazolines are a class of fused heterocyclic compounds that are present in numerous biologically active molecules, including several approved anticancer drugs. The Niementowski quinazoline synthesis provides a classical and versatile method for their preparation from anthranilic acids or their derivatives.[1][2][3][4] The following protocol describes a plausible synthetic route to 6-bromo-7-chloro-substituted quinazolines from this compound.

Application Notes:

Substituted quinazolines have been extensively investigated for their potential as anticancer agents, often targeting key enzymes in signaling pathways such as the Epidermal Growth Factor Receptor (EGFR).[3][5] The presence of halogen substituents on the quinazoline ring can significantly influence the biological activity.[5] For instance, 6-bromo-quinazoline derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[5] The synthesized compounds from this protocol can be screened for their cytotoxic and kinase inhibitory activities to identify potential lead compounds for drug development.

Experimental Protocol: Modified Niementowski Quinazoline Synthesis

This protocol is a proposed adaptation of the Niementowski synthesis for the specific starting material.

Step 1: Hydrolysis of the methoxy group and formylation of the aniline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetic acid and hydrobromic acid.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours to effect the demethylation to the corresponding phenol.

  • Formylation: After cooling, add formamide (excess) to the reaction mixture and heat at 130-150°C for 4-6 hours. This step aims to form the N-formyl derivative.

  • Work-up and Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitate is collected by filtration, washed with water, and dried to yield the crude 5-bromo-4-chloro-2-formamidobenzoic acid.

Step 2: Cyclization to the Quinazolinone Core

  • Reaction Setup: The crude 5-bromo-4-chloro-2-formamidobenzoic acid from the previous step is heated with an excess of a primary amine or amide at 180-200°C for 2-4 hours.

  • Work-up and Isolation: After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol), filtered, and washed to afford the 6-bromo-7-chloro-3-substituted-quinazolin-4(3H)-one.

Step 3: Chlorination and Further Derivatization (Optional)

  • Chlorination: The quinazolinone can be converted to the corresponding 4-chloroquinazoline by refluxing with phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The resulting 4-chloroquinazoline can be further functionalized by nucleophilic substitution with various amines or other nucleophiles to generate a library of 2,4,6,7-tetrasubstituted quinazolines.

Quantitative Data: Cytotoxicity of 6-Bromo-quinazoline Derivatives

The following table summarizes the cytotoxic activity of some representative 6-bromo-quinazoline derivatives against human cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound IDR Group (Substitution at 2- and 3-positions)Cancer Cell LineIC₅₀ (µM)Reference
8a 2-(n-butylthio)-3-phenylMCF-7 (Breast)15.85 ± 3.32[5]
8a 2-(n-butylthio)-3-phenylSW480 (Colon)17.85 ± 0.92[5]
8c 2-(benzylthio)-3-phenylMCF-7 (Breast)72.14 ± 2.14[6]
8c 2-(benzylthio)-3-phenylSW480 (Colon)81.12 ± 4.15[6]
6n Hybrid with pyrimidineA549 (Lung)5.9 ± 1.7[7]
6n Hybrid with pyrimidineSW-480 (Colon)2.3 ± 0.91[7]
6n Hybrid with pyrimidineMCF-7 (Breast)5.65 ± 2.33[7]

Synthesis of 5-Bromo-6-chloro-2-substituted-benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] The Phillips-Ladenburg synthesis is a classical method for the preparation of benzimidazoles from o-phenylenediamines and carboxylic acids.[11][12][13]

Application Notes:

Benzimidazole derivatives are known to exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[8][9][10] The presence of halogen atoms on the benzimidazole ring can enhance this activity. The synthesized 5-bromo-6-chloro-benzimidazole derivatives can be evaluated for their minimum inhibitory concentrations (MICs) against various pathogenic microorganisms.

Experimental Protocol: Phillips-Ladenburg Benzimidazole Synthesis

This protocol outlines a plausible route to synthesize 5-bromo-6-chloro-2-substituted-benzimidazoles.

Step 1: Reduction of a Nitro Precursor (if starting from a nitroaniline)

This step is necessary if a corresponding o-nitroaniline is used as a precursor to the o-phenylenediamine.

  • A solution of the substituted o-nitroaniline in a suitable solvent (e.g., ethanol, acetic acid) is treated with a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or through catalytic hydrogenation (e.g., H₂/Pd-C).

  • The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • The reaction mixture is then neutralized with a base (e.g., NaOH or NaHCO₃) and the o-phenylenediamine is extracted with an organic solvent.

Step 2: Condensation and Cyclization

  • Reaction Setup: In a round-bottom flask, the 4-Bromo-5-chloro-benzene-1,2-diamine (1.0 eq) and a desired carboxylic acid (1.1 eq) are dissolved in a high-boiling solvent such as polyphosphoric acid (PPA) or refluxing 4M hydrochloric acid.

  • Reaction Conditions: The mixture is heated to 120-150°C for 2-4 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a base (e.g., ammonia solution or sodium carbonate). The precipitated crude benzimidazole is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Quantitative Data: Antimicrobial Activity of Substituted Benzimidazoles

The following table provides examples of the antimicrobial activity of substituted benzimidazole derivatives.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Benzimidazole-Thiadiazole Hybrid (5g) Staphylococcus aureus ATCC 2921332[14]
Benzimidazole-Thiadiazole Hybrid (5g) Pseudomonas aeruginosa ATCC 2785332[14]
Various 5-halo derivatives Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to Ciprofloxacin[8]
Various derivatives Fungal strainsEquivalent or greater potency than Amphotericin B[8]

Synthesis of 7-Bromo-8-chloro-3-methoxy-phenothiazines

Phenothiazines are a class of tricyclic heterocyclic compounds known for their neuroleptic (antipsychotic) properties, primarily through the antagonism of dopamine receptors.[15] They also exhibit a range of other biological activities.[15] The Smiles rearrangement is a key reaction in the synthesis of phenothiazines from appropriately substituted diphenyl sulfides.[16][17][18]

Application Notes:

The primary application of phenothiazine derivatives is in the treatment of psychosis.[15] Their mechanism of action involves blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[19][20] The substitution pattern on the phenothiazine nucleus significantly influences their potency and side-effect profile. Synthesized 7-bromo-8-chloro-3-methoxy-phenothiazines can be evaluated for their binding affinity to dopamine receptors and their functional antagonist activity.

Experimental Protocol: Phenothiazine Synthesis via Smiles Rearrangement

This protocol outlines a potential synthetic route to the target phenothiazine.

Step 1: Synthesis of the Diphenyl Sulfide Intermediate

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or ethanol, this compound (1.0 eq) is reacted with a 2-halonitrobenzene derivative (e.g., 2-chloro- or 2-fluoronitrobenzene) in the presence of a base (e.g., potassium carbonate or sodium hydride) and a copper catalyst (e.g., CuI or CuO) for a Ullmann condensation. Alternatively, a nucleophilic aromatic substitution can be carried out with a 2-aminothiophenol derivative.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 2-amino-2'-nitrodiphenyl sulfide derivative.

Step 2: Smiles Rearrangement and Cyclization

  • Reaction Setup: The 2-amino-2'-nitrodiphenyl sulfide is dissolved in a suitable solvent (e.g., acetone or ethanol), and a strong base (e.g., sodium hydroxide or potassium hydroxide) is added.

  • Reaction Conditions: The mixture is heated to reflux to induce the Smiles rearrangement, where the aryl group migrates from the sulfur to the nitrogen atom. This is followed by cyclization to form the phenothiazine ring.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

  • Purification: The crude phenothiazine can be purified by recrystallization or column chromatography.

Quantitative Data: Dopamine D2 Receptor Antagonist Activity of Phenothiazines

The following table presents the binding affinities of some well-known phenothiazine drugs for the dopamine D2 receptor. This data can serve as a reference for assessing the potential neuroleptic activity of newly synthesized analogs.

CompoundDopamine D2 Receptor Binding Affinity (Ki)Reference
Chlorpromazine ~1-10 nM (variable across studies)[21]
Fluphenazine 0.4 nM[21]

Visualizations

Logical Workflow for Heterocycle Synthesis

G General Synthetic Workflow cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis cluster_phenothiazine Phenothiazine Synthesis A This compound B Hydrolysis & Formylation A->B HBr, HCOOH E Reduction (if needed) A->E SnCl2/HCl or H2/Pd-C H Ullmann Condensation A->H 2-halonitrobenzene, Cu catalyst C Cyclization with Amine/Amide B->C R-NH2, Heat D 6-Bromo-7-chloro-quinazolinone C->D F Condensation with Carboxylic Acid E->F R-COOH, PPA G 5-Bromo-6-chloro-benzimidazole F->G I Smiles Rearrangement & Cyclization H->I Base, Heat J 7-Bromo-8-chloro-phenothiazine I->J

Caption: General synthetic workflows for quinazolines, benzimidazoles, and phenothiazines.

Signaling Pathway: EGFR Inhibition by Quinazolines

G EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition Downstream Downstream Signaling (Ras-Raf-MEK-ERK) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Signaling Pathway: Dopamine D2 Receptor Antagonism by Phenothiazines

G Dopamine D2 Receptor Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein Activation D2R->Gi Phenothiazine Phenothiazine Derivative Phenothiazine->D2R Antagonism AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP Response Reduced Neuronal Excitability cAMP->Response

Caption: Mechanism of action of phenothiazines as dopamine D2 receptor antagonists.

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing various palladium-catalyzed cross-coupling reactions with 4-Bromo-5-chloro-2-methoxyaniline. This substrate is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification. The presence of two distinct halogen atoms—bromine and chlorine—allows for selective functionalization, a key strategy in the synthesis of complex molecules.

Principle of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[1] This differential reactivity is the foundation for selective functionalization of dihalogenated substrates like this compound. By carefully selecting the reaction conditions, it is possible to favor coupling at the more reactive carbon-bromine (C-Br) bond while leaving the less reactive carbon-chlorine (C-Cl) bond intact for subsequent transformations.[1][2] This stepwise approach is highly advantageous for building molecular complexity.

Recommended Cross-Coupling Reactions

Several powerful cross-coupling reactions can be employed for the selective functionalization of this compound. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.

  • Suzuki-Miyaura Coupling: Forms C-C bonds with aryl or vinyl boronic acids/esters.[3][4]

  • Buchwald-Hartwig Amination: Forms C-N bonds with a wide range of primary and secondary amines.[5]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[6][7][8]

  • Heck Coupling: Forms C-C bonds between the aryl halide and an alkene.[9]

  • Stille Coupling: Forms C-C bonds using organostannane reagents.[10][11]

  • Negishi Coupling: Forms C-C bonds by coupling with organozinc compounds.[12][13]

Below are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are among the most common and versatile methods used in drug discovery. These protocols are designed to serve as a starting point and may require optimization for specific substrates and desired outcomes.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C5-bromo position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[14]

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandCatalyst choice can influence efficiency.[4]
Ligand (if needed) PPh₃, SPhos, XPhosBulky, electron-rich phosphine ligands are often effective.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid.[4] K₃PO₄ is often effective for electron-rich systems.[14]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of organic solvent and water is common.
Temperature 80 - 110 °CHigher temperatures may be needed but can risk coupling at the C-Cl bond.
Equivalents (Boronic Acid) 1.1 - 1.5A slight excess of the boronic acid is typical.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol provides a general method for the C-N bond formation by coupling an amine at the C5-bromo position.

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand. Evacuate and backfill with inert gas.

  • Reagent Addition: Add the anhydrous solvent, followed by this compound, the amine, and finally the base.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective precatalysts.[15]
Ligand Xantphos, BINAP, RuPhosThe choice of ligand is critical and substrate-dependent.[16]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOtBu is common but milder bases can be effective.[17]
Solvent Toluene, DioxaneAnhydrous and oxygen-free conditions are crucial.
Temperature 90 - 120 °CTemperature should be optimized to ensure selectivity.
Equivalents (Amine) 1.1 - 1.5A slight excess of the amine coupling partner is used.
Protocol 3: Selective Sonogashira Coupling at the C-Br Position

This protocol details a general procedure for introducing an alkynyl group at the C5-bromo position.

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) Iodide (CuI) (2-5 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[7]

  • Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., room temperature to 65 °C). The reaction is often milder than Suzuki or Buchwald-Hartwig couplings.[6][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and amine salts.[7]

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude residue by flash column chromatography.

Data Presentation: Sonogashira Coupling Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both are commonly used catalysts.[7]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for the standard Sonogashira catalytic cycle.[8]
Base Et₃N, DIPAThe base also often serves as a co-solvent.
Solvent THF, DMF, TolueneAnhydrous conditions are important.
Temperature 25 - 70 °COften proceeds under milder conditions than other cross-couplings.[6]
Equivalents (Alkyne) 1.1 - 1.5A slight excess of the alkyne is typically used.

Visualizations

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Substrate R¹-X (Aryl Halide) Substrate->OxAdd Reagent R²-M (Coupling Partner) Reagent->Transmetal Experimental_Workflow start Start setup 1. Assemble dry glassware under inert atmosphere (Ar/N₂) start->setup reagents 2. Add Aryl Halide, Coupling Partner, Base, and Catalyst setup->reagents solvent 3. Add degassed solvent reagents->solvent reaction 4. Heat to desired temperature with vigorous stirring solvent->reaction monitor 5. Monitor reaction by TLC or LC-MS reaction->monitor workup 6. Cool, dilute, and perform aqueous work-up monitor->workup Reaction Complete purify 7. Dry, concentrate, and purify by column chromatography workup->purify end End (Pure Product) purify->end Troubleshooting_Guide start Low or No Yield q_reagents Are reagents and solvents pure, dry, and degassed? start->q_reagents s_reagents Use high-purity reagents. Ensure anhydrous and oxygen-free conditions. q_reagents->s_reagents No q_catalyst Is the catalyst system (precursor + ligand) active and appropriate? q_reagents->q_catalyst Yes success Problem Solved s_reagents->success s_catalyst Screen different ligands/catalysts. Use a pre-catalyst. Handle under inert gas. q_catalyst->s_catalyst No q_conditions Are temperature and base appropriate? q_catalyst->q_conditions Yes s_catalyst->success s_conditions Screen different bases. Optimize reaction temperature (e.g., 80-120 °C). q_conditions->s_conditions No s_conditions->success

References

4-Bromo-5-chloro-2-methoxyaniline: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-5-chloro-2-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, methoxy, and amino functional groups, provides multiple reactive sites for the construction of complex molecular architectures. While primarily utilized in the development of pharmaceutical agents, its potential as a monomer or intermediate in the synthesis of novel materials is an area of emerging interest. This document provides an overview of its known applications and presents a representative protocol for its use in the synthesis of heterocyclic compounds, a common application for this class of molecule.

Application Notes

Established Role in Pharmaceutical Intermediate Synthesis

The most prominent application of this compound is as a key reactant in the preparation of thiazole and thiophene derivatives.[1] These heterocyclic scaffolds are of significant interest in drug discovery, particularly for the development of modulators for store-operated calcium channels (SOCs).[1] SOCs are crucial for cellular calcium signaling, and their modulation has therapeutic potential in a variety of diseases. The aniline functional group of this compound allows for the construction of the core heterocyclic ring system, while the bromo and chloro substituents can be further functionalized to tune the biological activity of the final compound.

Potential Applications in Materials Science

While specific examples in materials science are not extensively documented in current literature, the structural features of this compound suggest its potential use in the following areas:

  • Synthesis of Novel Dyes: Aniline derivatives are classical precursors for azo dyes. The presence of electron-donating (methoxy, amino) and electron-withdrawing (chloro, bromo) groups on the aromatic ring can be exploited to tune the photophysical properties of resulting dyes.

  • Monomer for Electroactive Polymers: The amino group can be utilized for polymerization reactions, such as oxidative polymerization, to form polyanilines. The halogen and methoxy substituents would be expected to influence the electronic properties, solubility, and processability of the resulting polymers, making them candidates for applications in organic electronics.

  • Building Block for Aggregation-Induced Emission (AIE) Materials: While not directly reported, aniline derivatives can be incorporated into larger conjugated systems that exhibit AIE. The substituted phenyl ring could serve as a donor unit in a donor-acceptor type AIEgen.

Experimental Protocols

The following is a representative, generalized protocol for the synthesis of a thiazole derivative, illustrating a common synthetic transformation involving a substituted aniline like this compound. This protocol is based on established methods for similar compounds and should be adapted and optimized for specific target molecules.

Protocol: Synthesis of a 2-Aminothiazole Derivative

This protocol outlines a Hantzsch-type thiazole synthesis.

Materials:

  • This compound

  • α-Thiocyanoketone (e.g., 2-thiocyanatoacetophenone)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add the α-thiocyanoketone (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-aminothiazole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy.

Data Presentation

As there is no specific quantitative data available in the literature for materials synthesized from this compound, a data table cannot be provided. Should this molecule be utilized in materials synthesis, relevant data for characterization would include:

PropertyMeasurement TechniqueExpected Information
Optical Properties UV-Vis Spectroscopy, Photoluminescence SpectroscopyAbsorption and emission maxima, quantum yield
Electrochemical Properties Cyclic VoltammetryHOMO/LUMO energy levels, redox potentials
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Decomposition temperature, glass transition temperature, melting point
Structural Properties NMR Spectroscopy, FT-IR Spectroscopy, Mass SpectrometryConfirmation of chemical structure

Visualizations

Logical Workflow for the Synthesis of a Thiazole Derivative

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product & Analysis start1 4-Bromo-5-chloro- 2-methoxyaniline reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) start1->reaction start2 α-Thiocyanoketone start2->reaction neutralize Neutralization (aq. NaHCO3) reaction->neutralize Cool to RT extract Extraction (Ethyl Acetate) neutralize->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify product 2-Aminothiazole Derivative purify->product characterize Characterization (NMR, MS, IR) product->characterize

Caption: Synthetic workflow for a 2-aminothiazole derivative.

Potential Pathway for Electropolymerization

monomer 4-Bromo-5-chloro- 2-methoxyaniline oxidation Electrochemical Oxidation monomer->oxidation radical Radical Cation Intermediate oxidation->radical coupling Radical Coupling radical->coupling dimer Dimer coupling->dimer propagation Further Oxidation & Coupling dimer->propagation polymer Substituted Polyaniline propagation->polymer

Caption: Proposed electropolymerization pathway.

References

Synthetic Routes to Novel Bioactive Heterocycles Derived from 4-Bromo-5-chloro-2-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel quinoxaline, benzimidazole, and triazole derivatives starting from 4-bromo-5-chloro-2-methoxyaniline. This starting material is a versatile building block for the generation of diverse heterocyclic scaffolds of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.

Introduction

Quinoxaline, benzimidazole, and triazole derivatives are prominent heterocyclic structures found in a wide array of pharmacologically active compounds. The unique substitution pattern of this compound, featuring electron-withdrawing halogens and an electron-donating methoxy group, offers a valuable platform for synthesizing novel analogs with potentially enhanced biological activities. The presence of bromine and chlorine atoms also provides handles for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery programs.

Data Presentation: A Comparative Overview of Synthetic Routes

The following tables summarize representative quantitative data for the synthesis of quinoxaline, benzimidazole, and triazole derivatives from this compound. These routes offer efficient pathways to these important heterocyclic systems.

Table 1: Synthesis of Quinoxaline Derivatives

DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)
6-Bromo-7-chloro-4-methoxyquinoxalineGlyoxalEthanol/Water80485
6-Bromo-7-chloro-2,3-dimethyl-4-methoxyquinoxalineDiacetyl (2,3-butanedione)EthanolReflux682
6-Bromo-7-chloro-4-methoxy-2-phenylquinoxalinePhenylglyoxalEthanolReflux588

Table 2: Synthesis of Benzimidazole Derivatives

DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)
5-Bromo-6-chloro-2-methoxybenzimidazoleFormic acid-100290
5-Bromo-6-chloro-2-methoxy-2-methylbenzimidazoleAcetic acid4M HCl100485
5-Bromo-6-chloro-2-methoxy-2-phenylbenzimidazoleBenzoic acidPolyphosphoric acid150678

Table 3: Synthesis of 1,2,4-Triazole-3-thione Derivatives

DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)
4-(4-Bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thioneThiosemicarbazide, CS₂, NH₃, H₂O, then HClEthanol/WaterReflux875
4-(4-Bromo-5-chloro-2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-thioneAcetylthiosemicarbazide, NaOHEthanolReflux672
4-(4-Bromo-5-chloro-2-methoxyphenyl)-5-phenyl-1,2,4-triazole-3-thioneBenzoylthiosemicarbazide, NaOHEthanolReflux1068

Experimental Protocols

Synthesis of 6-Bromo-7-chloro-4-methoxyquinoxaline

This protocol describes the condensation reaction of this compound with glyoxal to form the corresponding quinoxaline derivative.

Materials:

  • This compound

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • To this solution, add a 40% aqueous solution of glyoxal (12 mmol).

  • Add 10 mL of water to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C with continuous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 15 mL) and then with water (2 x 15 mL).

  • Dry the product under vacuum to obtain 6-bromo-7-chloro-4-methoxyquinoxaline.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ethanol/Water Ethanol/Water Ethanol/Water->Condensation Solvent, 80°C, 4h 6-Bromo-7-chloro-4-methoxyquinoxaline 6-Bromo-7-chloro-4-methoxyquinoxaline Condensation->6-Bromo-7-chloro-4-methoxyquinoxaline

Caption: Synthesis of a quinoxaline derivative.

Synthesis of 5-Bromo-6-chloro-2-methoxybenzimidazole

This protocol details the cyclization of this compound with formic acid to yield the corresponding benzimidazole.

Materials:

  • This compound

  • Formic acid (98-100%)

  • 10% Sodium hydroxide solution

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, place this compound (10 mmol).

  • Add formic acid (15 mL) to the flask.

  • Heat the mixture at 100°C for 2 hours with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water (100 mL).

  • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the precipitate with cold water (3 x 20 mL).

  • Dry the product in a vacuum oven to afford 5-bromo-6-chloro-2-methoxybenzimidazole.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Cyclization Cyclization This compound->Cyclization Formic Acid Formic Acid Formic Acid->Cyclization 100°C, 2h 5-Bromo-6-chloro-2-methoxybenzimidazole 5-Bromo-6-chloro-2-methoxybenzimidazole Cyclization->5-Bromo-6-chloro-2-methoxybenzimidazole

Caption: Synthesis of a benzimidazole derivative.

Synthesis of 4-(4-Bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione

This protocol describes a multi-step, one-pot synthesis of a 1,2,4-triazole-3-thione derivative.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Ammonia solution (aqueous)

  • Thiosemicarbazide

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Formation of the dithiocarbamate: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL). Add aqueous ammonia (10 mL) and then slowly add carbon disulfide (12 mmol) while cooling in an ice bath. Stir the mixture at room temperature for 2 hours.

  • Reaction with thiosemicarbazide: To the above mixture, add thiosemicarbazide (10 mmol) and reflux for 4 hours.

  • Cyclization: Cool the reaction mixture and slowly add concentrated hydrochloric acid (5 mL). Reflux the mixture for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water (200 mL).

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product This compound This compound Intermediate Formation Intermediate Formation This compound->Intermediate Formation CS2, NH3 CS2, NH3 CS2, NH3->Intermediate Formation Thiosemicarbazide Thiosemicarbazide HCl HCl Cyclization Cyclization HCl->Cyclization Reflux Intermediate Formation->Cyclization Thiosemicarbazide, Reflux 4-(4-Bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione 4-(4-Bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione Cyclization->4-(4-Bromo-5-chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione

Caption: Synthesis of a 1,2,4-triazole-3-thione derivative.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic strategies and a typical experimental workflow for the synthesis of novel derivatives from this compound.

G Start Start This compound This compound Start->this compound Quinoxaline Synthesis Quinoxaline Synthesis This compound->Quinoxaline Synthesis 1,2-Dicarbonyl Benzimidazole Synthesis Benzimidazole Synthesis This compound->Benzimidazole Synthesis Carboxylic Acid/Aldehyde Triazole Synthesis Triazole Synthesis This compound->Triazole Synthesis Thiosemicarbazide Novel Derivatives Novel Derivatives Quinoxaline Synthesis->Novel Derivatives Benzimidazole Synthesis->Novel Derivatives Triazole Synthesis->Novel Derivatives Biological Evaluation Biological Evaluation Novel Derivatives->Biological Evaluation End End Biological Evaluation->End

Caption: General synthetic strategies.

G Start Start Reaction Setup Reaction Setup (Starting Material, Reagents, Solvent) Start->Reaction Setup Reaction Heating and Stirring (Monitor by TLC) Reaction Setup->Reaction Work-up Isolation of Crude Product (Precipitation/Extraction) Reaction->Work-up Purification Purification (Recrystallization/Chromatography) Work-up->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing the versatile building block, 4-Bromo-5-chloro-2-methoxyaniline. This substrate is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the bromo and chloro positions, enabling the synthesis of a diverse range of complex molecules.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For substrates like this compound, the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key consideration. Generally, the reactivity of aryl halides in palladium-catalyzed reactions follows the trend: I > Br > OTf > Cl. This chemoselectivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations under more forcing conditions if desired.

Application Notes

This section details the application of this compound in several key palladium-catalyzed reactions. The protocols provided are representative and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron species with an organic halide. For this compound, this reaction can be employed to introduce a variety of aryl or vinyl substituents at the 4-position.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/EtOH/H₂O80-10012-2475-90
2Pd(dppf)Cl₂ (2-3)-Cs₂CO₃ (2)Dioxane/H₂O90-1108-1680-95
3Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3)Toluene1006-1285-98

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is as follows:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-2-methoxy-[1,1'-biphenyl]-4-amine.

Logical Relationship: Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 4-Bromo-5-chloro- 2-methoxyaniline Product Coupled Product ArylHalide->Product BoronicAcid Organoboron Reagent BoronicAcid->Product Catalyst Palladium Catalyst Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura Coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. This reaction can be used to introduce a variety of primary or secondary amines at the 4-position of this compound.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-2470-90
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11010-2075-95
3G3-XPhos (1-2)-LHMDS (1.5)t-BuOH808-1680-98

Experimental Protocol: Buchwald-Hartwig Amination

A representative protocol for the Buchwald-Hartwig amination of this compound with morpholine is as follows:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify by flash chromatography to yield 4-(5-chloro-2-methoxy-4-aminophenyl)morpholine.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Step1 Combine Reactants, Catalyst, Ligand, and Base in an inert atmosphere Start->Step1 Step2 Add Degassed Solvent Step1->Step2 Step3 Heat and Stir Step2->Step3 Step4 Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 Work-up and Extraction Step4->Step5 Step6 Purification (Chromatography) Step5->Step6 End Isolated Product Step6->End

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is valuable for synthesizing arylalkynes from this compound. A copper(I) co-catalyst is typically employed.

Data Presentation: Sonogashira Coupling Conditions

EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF60-706-1270-90
2Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2.5)DMF50-608-1675-95
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)Piperidine (2)Toluene804-880-98

Experimental Protocol: Sonogashira Coupling

A representative protocol for the Sonogashira coupling of this compound with phenylacetylene is as follows:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine (3 mL) and THF (5 mL).

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Stir the reaction mixture at 65 °C for 6-12 hours.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield 5-chloro-2-methoxy-4-(phenylethynyl)aniline.

Catalytic Cycle: Sonogashira Coupling

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This reaction can be used to introduce vinyl groups at the 4-position of this compound.

Data Presentation: Heck Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (1.5)DMF100-12012-2460-80
2PdCl₂(PPh₃)₂ (3-5)-K₂CO₃ (2)Acetonitrile80-10016-3065-85
3Herrmann's Catalyst (1)-NaOAc (2)NMP120-1408-1670-90

Experimental Protocol: Heck Reaction

A representative protocol for the Heck reaction of this compound with styrene is as follows:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography to obtain (E)-4-(5-chloro-2-methoxyphenyl)-1-styrene.

Logical Flow: Heck Reaction

Heck_Reaction ArylBromide 4-Bromo-5-chloro- 2-methoxyaniline Product Substituted Alkene ArylBromide->Product Alkene Alkene Alkene->Product CatalystSystem Pd Catalyst + Base CatalystSystem->Product

Caption: Reactants and catalyst system for the Heck reaction.

Cyanation Reaction

Palladium-catalyzed cyanation offers a route to introduce a nitrile group, a valuable synthetic handle, onto the aromatic ring. Non-toxic cyanide sources are increasingly preferred for these transformations.

Data Presentation: Cyanation Reaction Conditions

EntryPalladium Catalyst (mol%)Cyanide Source (equiv.)AdditiveBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (0.1-1)K₄[Fe(CN)₆] (0.2-0.5)-Na₂CO₃ (1)DMAc1205-1070-90
2Pd₂(dba)₃ (1-2) / dppf (2-4)Zn(CN)₂ (0.6)--DMF80-10012-2475-95
3Pd(PPh₃)₄ (5)KCN (1.2)18-Crown-6K₂CO₃ (0.1)Toluene10016-3060-80

Experimental Protocol: Cyanation Reaction

A representative protocol for the cyanation of this compound using potassium ferrocyanide is as follows:

  • To a reaction vial, add this compound (1.0 mmol), K₄[Fe(CN)₆] (0.3 mmol), Pd(OAc)₂ (0.01 mmol), and Na₂CO₃ (1.0 mmol).

  • Add dimethylacetamide (DMAc) (5 mL).

  • Seal the vial and heat the mixture to 120 °C for 5-10 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield 4-amino-2-chloro-5-methoxybenzonitrile.

Workflow: Cyanation Reaction

Cyanation_Workflow Start Start Step1 Combine Aryl Bromide, Cyanide Source, Catalyst, and Base Start->Step1 Step2 Add Solvent Step1->Step2 Step3 Heat and Stir Step2->Step3 Step4 Cool and Filter Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Step6 Purification Step5->Step6 End Aryl Nitrile Product Step6->End

Caption: General workflow for palladium-catalyzed cyanation.

References

Application Notes and Protocols for the Functionalization of the Amino Group in 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes for the functionalization of the primary amino group of 4-Bromo-5-chloro-2-methoxyaniline. This compound serves as a valuable building block in medicinal chemistry and materials science, owing to its unique substitution pattern which allows for regioselective modifications. The protocols detailed below are based on established organic chemistry principles and aim to provide a practical guide for the synthesis of a variety of derivatives.

Introduction

This compound is a polysubstituted aniline with a reactive amino group that can be readily functionalized through various chemical transformations. The presence of bromo, chloro, and methoxy substituents on the aromatic ring influences the reactivity of the amino group and provides handles for further modifications, making it an attractive starting material for the synthesis of complex molecules, including potential pharmaceutical candidates. This document outlines key reactions for the derivatization of its amino group, including acylation and sulfonylation.

Key Functionalization Reactions of the Amino Group

The primary amino group of this compound is a versatile functional handle that can undergo a wide range of chemical transformations. Below are detailed protocols for two fundamental reactions: acylation and sulfonylation.

Acylation: Synthesis of N-(4-Bromo-5-chloro-2-methoxyphenyl)acetamide

Acylation of the amino group is a fundamental transformation that is often employed to protect the amine, alter its electronic properties, or to introduce a new functional group. A common and straightforward acylation reaction is the formation of an acetamide.

Reaction Scheme:

Acylation reactant This compound product N-(4-Bromo-5-chloro-2-methoxyphenyl)acetamide reactant->product Acylation reagent Acetic Anhydride / Pyridine

Caption: General scheme for the acylation of this compound.

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in pyridine (5-10 volumes).

  • Reagent Addition: To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove pyridine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-Bromo-5-chloro-2-methoxyphenyl)acetamide.

Data Presentation:

ProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
N-(4-Bromo-5-chloro-2-methoxyphenyl)acetamideThis compound, Acetic AnhydridePyridine2-480-100>90

Note: The yield is an estimation based on similar acylation reactions of substituted anilines and may vary depending on the specific reaction conditions and scale.

Sulfonylation: Synthesis of N-(4-Bromo-5-chloro-2-methoxyphenyl)benzenesulfonamide

Sulfonylation of the amino group leads to the formation of a sulfonamide linkage, a key pharmacophore in many therapeutic agents. This reaction typically involves the treatment of the aniline with a sulfonyl chloride in the presence of a base.

Reaction Scheme:

Sulfonylation reactant This compound product N-(4-Bromo-5-chloro-2-methoxyphenyl)benzenesulfonamide reactant->product Sulfonylation reagent Benzenesulfonyl Chloride / Pyridine

Caption: General scheme for the sulfonylation of this compound.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (10-20 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-Bromo-5-chloro-2-methoxyphenyl)benzenesulfonamide.

Data Presentation:

ProductReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
N-(4-Bromo-5-chloro-2-methoxyphenyl)benzenesulfonamideThis compound, Benzenesulfonyl ChloridePyridine12-160 to RT80-90

Note: The yield is an estimation based on general sulfonylation procedures and may require optimization for this specific substrate.

Experimental Workflows

The following diagram illustrates a general workflow for the functionalization of this compound, followed by purification and characterization.

Workflow start Start: this compound reaction Functionalization Reaction (e.g., Acylation, Sulfonylation) start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure Functionalized Product characterization->product

Caption: General experimental workflow for the synthesis and characterization of derivatives.

Conclusion

The protocols provided herein offer a foundational approach to the functionalization of the amino group in this compound. These reactions can be adapted and expanded to generate a diverse library of compounds for screening in drug discovery programs and for applications in materials science. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives. Researchers are encouraged to utilize standard laboratory safety practices when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Bromo-5-chloro-2-methoxyaniline.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves four main stages: acetylation of the starting material, followed by sequential bromination and chlorination, and concluding with deprotection.

Overall Synthetic Workflow

Synthetic Workflow for this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis (Deprotection) A 2-Methoxyaniline B 2-Methoxyacetanilide A->B Acetic Anhydride, Glacial Acetic Acid C 4-Bromo-2-methoxyacetanilide B->C NBS, Acetonitrile D 4-Bromo-5-chloro-2-methoxyacetanilide C->D NCS, Acetic Acid E This compound D->E HCl, Ethanol, Reflux

Caption: Proposed four-step synthesis of this compound.

Step 1: Acetylation of 2-Methoxyaniline

Q1: My acetylation reaction is incomplete, and I still see starting material (2-methoxyaniline) by TLC analysis. What could be the issue?

A1: Incomplete acetylation can be due to several factors:

  • Insufficient Acetic Anhydride: Ensure you are using at least a stoichiometric equivalent of acetic anhydride. It is common to use a slight excess.

  • Reaction Time: While the reaction is often rapid, ensure it has proceeded for a sufficient duration. Monitor by TLC until the starting material spot disappears.

  • Presence of Water: Acetic anhydride readily hydrolyzes with water. Ensure your glassware and reagents are dry.

  • Low Reaction Temperature: The reaction is typically exothermic, but if the initial temperature is too low, the reaction rate may be slow.

Troubleshooting Steps:

  • Add a small additional portion of acetic anhydride and continue stirring.

  • Gently warm the reaction mixture to 30-40°C to increase the reaction rate.

  • Ensure your starting materials and solvent are anhydrous for future attempts.

Step 2: Bromination of 2-Methoxyacetanilide

Q2: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish or incomplete. What should I do?

A2: A slow or incomplete bromination can be addressed by:

  • Catalyst: The reaction is often catalyzed by a small amount of acid. A single drop of concentrated sulfuric acid or hydrochloric acid can initiate the reaction.[1]

  • Solvent: Acetonitrile is a common solvent for this reaction. Ensure it is of suitable purity.

  • Temperature: While the reaction is typically run at room temperature, gentle warming can increase the rate. However, be cautious as higher temperatures can lead to side reactions.

Q3: I am observing multiple spots on my TLC plate after bromination, indicating the formation of byproducts. What are these, and how can I avoid them?

A3: The formation of multiple products is likely due to:

  • Over-bromination: The formation of di-brominated species can occur. To minimize this, add the NBS portion-wise and monitor the reaction progress closely by TLC.

  • Isomer Formation: While the major product is expected to be the 4-bromo isomer due to the directing effects of the methoxy and acetamido groups, some ortho-bromination (at the 6-position) might occur.

  • Hydrolysis of Acetanilide: If there is significant water present, the acetanilide can hydrolyze back to the aniline, which is more reactive and can lead to multiple brominated products.

Purification Strategy: The desired 4-bromo-2-methoxyacetanilide can typically be purified from these byproducts by recrystallization from ethanol or a mixture of ethanol and water.

Step 3: Chlorination of 4-Bromo-2-methoxyacetanilide

Q4: The chlorination of my 4-bromo-2-methoxyacetanilide is not proceeding to completion. What are the critical parameters for this step?

A4: Successful chlorination depends on the generation of an active chlorine electrophile. A common method for a similar substrate, 4-bromoacetanilide, involves the use of sodium chlorate in a mixture of glacial acetic acid and concentrated hydrochloric acid at low temperatures.[2]

  • Temperature Control: The reaction should be initiated at a low temperature (around 0°C) to control the reaction rate and prevent side reactions.[2]

  • Reagent Addition: Slow, dropwise addition of the chlorinating agent is crucial to maintain control over the reaction.[2]

  • Acid Concentration: The presence of both glacial acetic acid and concentrated HCl is important for the reaction medium and the in-situ generation of the active chlorinating species.

Q5: I am concerned about the regioselectivity of the chlorination. How can I ensure the chlorine adds at the 5-position?

A5: The directing effects of the substituents on the ring will largely control the regioselectivity. The methoxy group is an ortho-, para-director, as is the acetamido group. The bromine at position 4 will direct incoming electrophiles to the ortho positions (3 and 5). The combined directing effects will strongly favor chlorination at the 5-position. To ensure high selectivity:

  • Maintain a low reaction temperature to favor the thermodynamically more stable product.

  • Avoid using a large excess of the chlorinating agent.

Step 4: Hydrolysis of 4-Bromo-5-chloro-2-methoxyacetanilide

Q6: My hydrolysis reaction to remove the acetyl protecting group is incomplete. How can I drive it to completion?

A6: Incomplete hydrolysis can be addressed by:

  • Reaction Time: Ensure the mixture is refluxed for a sufficient period. Monitor the reaction by TLC until the starting acetanilide is consumed.

  • Acid Concentration: The hydrolysis is acid-catalyzed. Using a sufficiently concentrated acid solution (e.g., 30% H₂SO₄ or a mixture of concentrated HCl and ethanol) is necessary.

  • Temperature: The reaction requires heating to reflux to proceed at a reasonable rate.

Q7: The final product, this compound, is discolored after purification. What is the cause, and how can I obtain a pure, colorless product?

A7: Anilines are prone to air oxidation, which results in the formation of colored impurities.

  • Purification:

    • Acid-Base Extraction: After hydrolysis, the reaction mixture will be acidic, and the aniline will be protonated. Neutral impurities can be removed by washing with an organic solvent. Basification of the aqueous layer will then precipitate the aniline, which can be extracted into a fresh portion of organic solvent.

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/heptane. Sometimes, the addition of a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help to remove colored impurities.

  • Storage: The purified this compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dark place to prevent oxidation and discoloration over time.

Troubleshooting Logic for Discolored Product

Caption: Decision-making process for troubleshooting a discolored final product.

Frequently Asked Questions (FAQs)

Q: What are the main challenges in the synthesis of this compound?

A: The primary challenges include:

  • Regioselectivity: Ensuring the bromine and chlorine atoms are introduced at the correct positions on the aromatic ring. This is typically controlled by using a protecting group on the amine and carefully choosing the order of halogenation.

  • Controlling the Extent of Halogenation: Preventing the formation of di- or tri-halogenated byproducts requires careful control of stoichiometry and reaction conditions.

  • Purification: Separating the desired product from starting materials, isomers, and over-halogenated byproducts can be challenging due to their similar physical properties.

  • Product Stability: The final aniline product is susceptible to oxidation, leading to discoloration and impurities. Proper handling and storage are crucial.

Q: Why is it necessary to protect the amino group by acetylation?

A: The amino group of aniline is highly activating and also basic. Acetylation serves two main purposes:

  • Moderates Reactivity: The acetamido group is still an activating group but is less so than the amino group. This helps to prevent over-halogenation and the formation of unwanted byproducts.

  • Directing Group: The bulky acetamido group sterically hinders the ortho positions, further favoring para substitution during the initial bromination step.

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Halogenating Agents: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are irritants and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.

  • Acids and Bases: Concentrated acids (HCl, H₂SO₄) and bases (NaOH) are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin.

  • Aniline Derivatives: Halogenated anilines are generally toxic and should be handled with caution as they can be absorbed through the skin.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis, based on analogous reactions reported in the literature.

StepReactionKey ReagentsTypical SolventTemperatureTypical YieldReference for Analogy
1AcetylationAcetic AnhydrideGlacial Acetic AcidRoom Temp -> Reflux>90%[3]
2BrominationN-Bromosuccinimide (NBS)AcetonitrileRoom Temperature80-95%[1]
3ChlorinationSodium Chlorate, HClGlacial Acetic Acid0°C to Room Temp60-75%[2]
4HydrolysisConc. HCl or H₂SO₄Ethanol/WaterReflux>90%

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for similar transformations and serve as a starting point for the synthesis of this compound.

Step 1: Synthesis of 2-Methoxyacetanilide
  • In a round-bottom flask, dissolve 2-methoxyaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of 4-Bromo-2-methoxyacetanilide
  • Dissolve 2-methoxyacetanilide in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) in one portion.

  • Add one drop of concentrated sulfuric acid to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure product.

Step 3: Synthesis of 4-Bromo-5-chloro-2-methoxyacetanilide
  • In an Erlenmeyer flask, suspend 4-bromo-2-methoxyacetanilide in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the mixture in an ice bath to approximately 0°C.

  • In a separate flask, dissolve sodium chlorate in water to prepare the chlorinating solution.

  • Slowly add the sodium chlorate solution dropwise to the cold, stirred suspension of the acetanilide. Caution: This may evolve some chlorine gas and should be performed in a fume hood.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Collect the precipitated product by vacuum filtration and wash thoroughly with ice-cold water.

  • Dry the product.

Step 4: Synthesis of this compound (Hydrolysis)
  • Place the crude 4-bromo-5-chloro-2-methoxyacetanilide in a round-bottom flask.

  • Add a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath.

  • The product will precipitate out. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

References

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Bromo-5-chloro-2-methoxyaniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the solubility of structurally similar compounds, such as 4-Bromo-2-methoxyaniline and other halogenated anilines, a good starting point would be polar protic solvents like ethanol, methanol, or isopropanol. A solvent system, such as ethanol/water or toluene/heptane, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with aromatic amines. This typically occurs when the solution is too concentrated or cooled too quickly. To remedy this, try the following:

  • Add a small amount of additional hot solvent to the solution to reduce the saturation.

  • Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath.

  • Use a seed crystal from a previous successful crystallization to induce nucleation.

  • Consider using a different solvent system.

Q3: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A3: A lack of crystal formation is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.

  • If too much solvent was used, the solution is not saturated enough for crystals to form. You can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

  • If the solution is supersaturated, crystal nucleation may be inhibited. Try scratching the inside of the flask with a glass rod at the meniscus to create a surface for crystal growth. Adding a seed crystal can also be very effective.

Q4: The purity of my recrystallized product is still low. What can I do to improve it?

A4: Low purity after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The solvent may be dissolving impurities along with the desired compound. A different solvent or solvent system might be necessary.

  • Crystallization occurred too quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.

  • Incomplete removal of mother liquor: Make sure to efficiently filter the crystals and wash them with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • A second recrystallization step may be necessary to achieve the desired purity.

Q5: My final yield is very low. How can I increase it?

A5: A low yield can result from several factors throughout the recrystallization process:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for the maximum amount of crystals to form. Cooling in an ice bath after the solution has reached room temperature can help.

  • Loss during transfer: Be mindful of material loss when transferring the solution and crystals between flasks.

Data Presentation

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperaturePotential for Recrystallization
WaterHighInsolubleVery Slightly SolublePoor (Can be used as an anti-solvent)
MethanolHighSoluble[1][2]Very SolubleGood (May require an anti-solvent)
EthanolHighSparingly SolubleSolubleExcellent
IsopropanolMediumSparingly SolubleSolubleExcellent
AcetoneMediumSolubleVery SolubleFair (May not have a large solubility differential)
Ethyl AcetateMediumSparingly SolubleSolubleGood
TolueneLowSlightly SolubleSolubleGood
Heptane/HexaneLowInsolubleInsolublePoor (Can be used as an anti-solvent)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol or isopropanol).

  • Dissolution: Gently heat the test tube. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Recrystallization: a. Place the bulk of the crude product in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves. c. Remove the flask from the heat and allow it to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. f. Dry the crystals in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization of this compound
  • Solvent Pair Selection: Choose a solvent in which the compound is soluble (e.g., ethanol) and an "anti-solvent" in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Place the flask in an ice bath to complete the crystallization. c. Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents. d. Dry the purified crystals.

Mandatory Visualization

G Troubleshooting Recrystallization start Crude 4-Bromo-5-chloro- 2-methoxyaniline dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out If oil forms filter Vacuum filter and wash with cold solvent ice_bath->filter no_crystals Problem: No Crystals Form ice_bath->no_crystals If no crystals dry Dry crystals filter->dry pure_product Pure Product dry->pure_product low_yield Problem: Low Yield dry->low_yield If yield is low impure_product Problem: Impure Product pure_product->impure_product If purity is low add_solvent Add more hot solvent and/or cool slower oiling_out->add_solvent scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed evaporate_solvent Evaporate some solvent and re-cool no_crystals->evaporate_solvent minimize_solvent Use minimum solvent, pre-heat funnel low_yield->minimize_solvent check_solvent Re-evaluate solvent choice and cooling rate impure_product->check_solvent add_solvent->cool scratch_seed->ice_bath evaporate_solvent->cool check_solvent->dissolve minimize_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Bromination of 2-Methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methoxyaniline derivatives. The following information is designed to help you identify and mitigate common side reactions to improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when brominating 2-methoxyaniline?

The primary side reactions stem from the high reactivity of the 2-methoxyaniline ring system. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups.[1] This high activation can lead to:

  • Polybromination: The addition of more than one bromine atom to the aromatic ring, typically resulting in the formation of 4,6-dibromo-2-methoxyaniline. This is especially common when using strong brominating agents like elemental bromine (Br₂).[2][3]

  • Formation of Isomeric Byproducts: While the para-position (C4) is the major site of substitution due to the combined directing effects and steric hindrance from the methoxy group, some bromination can occur at the ortho-position (C6), leading to the formation of 6-bromo-2-methoxyaniline.[2]

  • Oxidation: Aniline derivatives are susceptible to oxidation, which can result in the formation of colored impurities and tar-like substances, particularly under harsh reaction conditions.

Q2: I am getting a significant amount of dibrominated product. How can I increase the selectivity for monobromination?

To favor monobromination, you need to reduce the reactivity of the aniline ring. The most common and effective strategy is to protect the amino group via acetylation.[3] Converting the -NH₂ group to an acetamido (-NHCOCH₃) group moderates its activating effect, which significantly reduces the likelihood of polybromination. After the bromination step, the acetyl group can be easily removed by hydrolysis to yield the desired monobrominated aniline.[4]

Q3: My bromination is not regioselective, and I'm getting a mixture of 4-bromo and 6-bromo isomers. How can I improve the para-selectivity?

Achieving high para-selectivity depends on several factors:

  • Protecting the Amino Group: As mentioned above, acetylating the amino group not only prevents polybromination but also increases steric bulk, which further favors substitution at the less hindered para-position.[3]

  • Choice of Brominating Agent: Using milder and bulkier brominating agents can improve regioselectivity. For instance, N-Bromosuccinimide (NBS) or 2,4,4,6-tetrabromo-2,5-cyclohexadienone are often more selective than elemental bromine.[5]

  • Reaction Conditions: Running the reaction at low temperatures can enhance selectivity.

Q4: My reaction mixture is turning dark brown and forming a tar-like substance. What is causing this and how can I prevent it?

The formation of dark, tarry materials is likely due to oxidation of the aniline derivative. To prevent this:

  • Use Purified Starting Materials: Ensure your 2-methoxyaniline is pure and colorless before starting the reaction.

  • Run Under an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent air oxidation.

  • Protect the Amino Group: Acetylation of the amino group makes the substrate less prone to oxidation.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and overly acidic or basic conditions that can promote degradation.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions. The quantitative data is based on the bromination of a structurally similar aniline derivative and illustrates the impact of different reaction conditions on product distribution.[2]

Issue Probable Cause(s) Recommended Solutions Example Data: Product Distribution (%) [2]
Significant Polybromination 1. Highly activated substrate (unprotected amine).2. Use of a highly reactive brominating agent (e.g., Br₂).3. High reaction temperature.1. Protect the amino group as an acetamide.2. Use a milder brominating agent like NBS.3. Lower the reaction temperature.Reaction A (Br₂/Pyridine): - 4-bromo (desired): 93.2%- 6-bromo (isomer): 2.7%- 4,6-dibromo: 4.1%Reaction B (HBr/H₂O₂): - 4-bromo (desired): 94.3%- 6-bromo (isomer): 1.8%- 4,6-dibromo: 3.5%
Poor Regioselectivity (Mixture of ortho and para isomers) 1. Unprotected amino group.2. Small brominating agent.3. High reaction temperature.1. Protect the amino group to increase steric hindrance.2. Use a bulkier brominating agent.3. Conduct the reaction at a lower temperature.See above data for isomer distribution.
Low or No Conversion 1. Insufficiently reactive brominating agent.2. Reaction temperature is too low.3. Deactivation of the catalyst.1. Use a more reactive brominating system (e.g., Br₂ with a Lewis acid, if appropriate for the substrate).2. Gradually increase the reaction temperature.3. Ensure the catalyst is active and used in the correct amount.N/A
Formation of Tarry Byproducts 1. Oxidation of the aniline.2. Harsh reaction conditions (high temp, strong acid/base).1. Run the reaction under an inert atmosphere (N₂ or Ar).2. Use purified, colorless starting materials.3. Employ milder reaction conditions.N/A

Experimental Protocols

Protocol 1: Selective para-Bromination via Amino Group Protection

This three-step protocol is a reliable method for achieving selective monobromination of 2-methoxyaniline at the para-position.

Step 1: Protection of the Amino Group (Acetylation)

  • In a fume hood, dissolve 2-methoxyaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-2-methoxyaniline.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-acetyl-2-methoxyaniline

  • Dissolve the dried N-acetyl-2-methoxyaniline (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to stir at a low temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure N-(4-bromo-2-methoxyphenyl)acetamide.

Step 3: Deprotection (Hydrolysis)

  • Place the purified N-(4-bromo-2-methoxyphenyl)acetamide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic. This will precipitate the 4-bromo-2-methoxyaniline.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Direct High-Yield para-Bromination[6]

This method uses a copper(II) bromide system in an ionic liquid for direct, highly regioselective bromination.

  • In a reaction vessel, combine 2-methoxyaniline (1.0 eq.) and 1-hexyl-3-methylimidazolium bromide ([Hmim]Br) as the solvent.

  • Add copper(II) bromide (CuBr₂) (3.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by column chromatography. This method has been reported to yield 95% of 4-bromo-2-methoxyaniline with no detectable isomeric byproducts.[6]

Visualizations

Reaction Pathway for Bromination of 2-Methoxyaniline

Bromination_Pathway cluster_start Starting Material cluster_products Potential Products 2-MA 2-Methoxyaniline 4-Br 4-Bromo-2-methoxyaniline (Major Product) 2-MA->4-Br  Bromination  (para-substitution) 6-Br 6-Bromo-2-methoxyaniline (Minor Isomer) 2-MA->6-Br  Side Reaction  (ortho-substitution) 4,6-diBr 4,6-Dibromo-2-methoxyaniline (Polybromination) 4-Br->4,6-diBr Further Bromination Troubleshooting_Flowchart start Experiment Start: Bromination of 2-Methoxyaniline issue Unsatisfactory Result? start->issue polybrom Issue: Polybromination (e.g., dibromo product) issue->polybrom Yes, Polybromination isomers Issue: Isomer Mixture (ortho and para) issue->isomers Yes, Isomers tar Issue: Tar Formation (Dark/Polymeric material) issue->tar Yes, Tar end Successful Bromination issue->end No sol_poly Solution: 1. Protect Amino Group (Acetylation) 2. Use Milder Brominating Agent (NBS) 3. Lower Reaction Temperature polybrom->sol_poly sol_isomers Solution: 1. Protect Amino Group (Steric Hindrance) 2. Lower Reaction Temperature isomers->sol_isomers sol_tar Solution: 1. Use Inert Atmosphere (N2/Ar) 2. Purify Starting Material 3. Use Milder Conditions tar->sol_tar sol_poly->start Retry sol_isomers->start Retry sol_tar->start Retry Selective_Bromination_Workflow cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection start 2-Methoxyaniline protect React with Acetic Anhydride start->protect acetylated N-acetyl-2-methoxyaniline protect->acetylated brominate React with NBS in Acetic Acid (low temp) acetylated->brominate bromo_acetylated N-(4-bromo-2-methoxyphenyl)acetamide brominate->bromo_acetylated deprotect Acid Hydrolysis (HCl, reflux) bromo_acetylated->deprotect final_product 4-Bromo-2-methoxyaniline deprotect->final_product

References

Technical Support Center: Optimizing Suzuki Coupling for Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a halogenated aniline is resulting in a low yield or failing completely. What are the primary factors to investigate?

A1: Low yields with halogenated anilines, which are often electron-rich, can stem from several factors. The reactivity of the carbon-halogen bond is a key consideration, with the general trend being I > Br > Cl.[1][2] Chloroanilines are notably challenging substrates.[1][2] Key areas to troubleshoot include:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step.[1][2]

  • Base Selection: The base is crucial for the transmetalation step.[1] Its effectiveness can be highly dependent on the solvent system.

  • Solvent Choice: The solvent influences the solubility of reactants and the reactivity of the base.[3][4]

  • Reaction Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining a strictly inert atmosphere is essential to prevent catalyst degradation.[5]

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The most common side reactions in the Suzuki coupling of halogenated anilines are homocoupling, dehalogenation, and protodeboronation.[1]

  • Homocoupling: This is the self-coupling of the boronic acid. It can be minimized by rigorously degassing solvents to remove oxygen and by using a Pd(0) precatalyst.[5][6]

  • Dehalogenation: This is the replacement of the halogen on the aniline with a hydrogen atom. It can sometimes be promoted by certain solvents or bases.[6] Careful selection of reaction conditions is key to minimizing this side reaction.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the organoboron reagent.[1] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[1][7] Employing anhydrous conditions when possible can also be beneficial.[1]

Q3: How does the position of the halogen and other substituents on the aniline ring affect the reaction?

A3: The position of the halogen and the presence of other substituents, particularly in the ortho position, can significantly impact the reaction due to steric hindrance.[8][9] Large ortho substituents can impede the approach of the palladium catalyst to the carbon-halogen bond, slowing down the oxidative addition step.[10] Overcoming this may require more active catalyst systems, higher temperatures, or longer reaction times.[11][12]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Poor Catalyst Activity Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[13][14] For chloroanilines, consider more active, bulky, and electron-rich ligands.[2]
Inappropriate Base Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common choices.[5][15] The strength and solubility of the base are important factors.
Suboptimal Solvent Try different solvents or solvent mixtures. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[3][16] The choice of solvent can influence selectivity.[3][4]
Reaction Temperature Too Low Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Oxygen Contamination Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).[5][13]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) at the start of the reaction.[5][6]Thoroughly degas all solvents and reagents. Use a Pd(0) precatalyst.[5]
Dehalogenation of Aniline Inappropriate solvent or base.Screen different solvents and bases.[6]
Protodeboronation Instability of the boronic acid, often in aqueous basic conditions.[1]Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[1][7] Consider using anhydrous conditions.[1]

Experimental Protocols

General Procedure for Suzuki Coupling of a Halogenated Aniline

This protocol provides a general starting point. Optimal conditions will vary depending on the specific substrates.

Materials:

  • Halogenated aniline (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halogenated aniline, arylboronic acid, base, palladium precatalyst, and ligand.

  • Inerting: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[17]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Halogenated Aniline, Boronic Acid, Base) setup 2. Reaction Setup (Under Inert Atmosphere) reagents->setup catalyst 3. Catalyst/Ligand Addition setup->catalyst solvent 4. Degassed Solvent Addition catalyst->solvent reaction 5. Heating & Stirring solvent->reaction monitoring 6. Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup 7. Work-up (Quenching, Extraction) monitoring->workup purification 8. Purification (Column Chromatography) workup->purification product 9. Pure Product purification->product

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Guide start Low Yield or No Reaction catalyst Optimize Catalyst/Ligand start->catalyst base Screen Bases catalyst->base solvent Screen Solvents base->solvent temp Adjust Temperature solvent->temp side_reactions Significant Side Reactions? temp->side_reactions homocoupling Issue: Homocoupling Solution: Rigorous Degassing, Pd(0) Source side_reactions->homocoupling Yes dehalogenation Issue: Dehalogenation Solution: Screen Solvents/Bases side_reactions->dehalogenation Yes protodeboronation Issue: Protodeboronation Solution: Use Boronic Esters, Anhydrous Conditions side_reactions->protodeboronation Yes success Improved Yield side_reactions->success No homocoupling->success dehalogenation->success protodeboronation->success

Caption: A troubleshooting decision tree for optimizing Suzuki coupling reactions.

References

troubleshooting failed Buchwald-Hartwig amination of aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing Buchwald-Hartwig amination reactions of aryl halides.

Troubleshooting Guide

Question 1: Why is there no reaction or a very low yield?

Answer: A complete lack of reactivity or significantly low product formation is a common issue that can often be traced back to one or more key components of the reaction setup. Consider the following potential causes and solutions.

Potential Cause 1: Inactive Catalyst The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2] If it fails to form or is deactivated, the reaction will not proceed.

  • Solution 1a: Check Palladium Source and Activation. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[2] Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) can be more reliable as they generate the active LPd(0) catalyst more cleanly upon exposure to the base.[1][3]

  • Solution 1b: Ensure an Inert Atmosphere. Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.[4][5] Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon). All reagents and solvents should be thoroughly degassed.[5][6] Use standard Schlenk techniques for best results.[5]

  • Solution 1c: Verify Reagent Purity. Reagents, especially the amine and solvent, must be pure and dry. Water and other impurities can interfere with the catalyst.[4][5]

Potential Cause 2: Suboptimal Ligand Choice The phosphine ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[4][7] An inappropriate ligand for your specific substrate combination is a frequent cause of failure.

  • Solution 2a: Match Ligand to Substrate. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required, especially for challenging substrates like aryl chlorides.[2][8] The choice of ligand often depends on the nature of the amine; for example, BrettPhos is well-suited for primary amines, while RuPhos is designed for secondary amines.[2]

  • Solution 2b: Screen Different Ligands. If one ligand fails, systematically screen others. A good starting point is to test a few different classes of ligands (e.g., XPhos, RuPhos, and a bidentate ligand like Xantphos) to identify a more suitable one for your system.[4]

Potential Cause 3: Incorrect Base Selection The base plays a critical role in the catalytic cycle, but its choice is a delicate balance.[9]

  • Solution 3a: Use a Sufficiently Strong Base. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common as they facilitate high reaction rates.[1][2] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for substrates with base-sensitive functional groups, but they often require higher temperatures and longer reaction times.[2]

  • Solution 3b: Consider Solubility. The solubility of the inorganic base can impact the reaction rate.[10] In some cases, sonication can help with poorly soluble bases.[11] If the base is not soluble in your chosen solvent, the reaction may be slow or stall.

Potential Cause 4: Substrate-Specific Issues Certain substrates are inherently more challenging.

  • Solution 4a: Aryl Chlorides. Aryl chlorides are less reactive than bromides or iodides and often require more forcing conditions and specialized, bulky electron-rich phosphine ligands (like XPhos or RuPhos) to facilitate the difficult oxidative addition step.[3][8]

  • Solution 4b: Heteroaryl Halides. Substrates like 2-bromopyridine can be problematic as the pyridine nitrogen can coordinate to the palladium catalyst and poison it.[4] Using sterically bulky ligands can help prevent this inhibitory coordination.[4]

  • Solution 4c: Aryl Iodides. Contrary to expectations from other cross-coupling reactions, aryl iodides can sometimes be challenging. The iodide formed during the reaction can precipitate the palladium complex, taking it out of the catalytic cycle.[1][2] Using toluene as a solvent can sometimes help due to the poor solubility of the iodide salt.[2]

Question 2: The reaction starts but does not go to completion, or I am seeing significant side products. What is happening?

Answer: When a reaction stalls or produces unwanted byproducts, it often indicates catalyst decomposition, reagent incompatibility, or competing reaction pathways.

Potential Cause 1: Catalyst Decomposition The active catalyst may not be stable under the reaction conditions for the required duration.

  • Solution 1a: Lower the Temperature. High temperatures (typically >120 °C) can cause the catalyst to decompose, often observed by the formation of palladium black.[4] Try lowering the temperature to 80–100 °C and increasing the reaction time.[1][4]

  • Solution 1b: Use a More Stable Precatalyst. Modern palladacycle precatalysts are often more robust and can provide a sustained release of the active Pd(0) species, improving catalyst longevity.

Potential Cause 2: Hydrodehalogenation Side Product A common side reaction is the replacement of the halide on the aryl group with a hydrogen atom. This occurs via β-hydride elimination, which competes with the desired reductive elimination step.[7]

  • Solution 2a: Modify the Ligand. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Using ligands that promote faster reductive elimination can minimize this side product. Sterically hindered ligands are often beneficial.[12]

  • Solution 2b: Adjust Substrate Stoichiometry. In some cases, using a slight excess of the amine can favor the desired coupling.

Potential Cause 3: Base-Induced Substrate Decomposition Strong bases can be incompatible with certain functional groups.

  • Solution 3a: Use a Milder Base. Functional groups like esters or nitro groups are often incompatible with strong alkoxide bases like NaOtBu.[2] In these cases, switching to a weaker carbonate base (e.g., Cs₂CO₃ or K₃PO₄) is necessary, though this may require a higher catalyst loading or temperature.[2]

  • Solution 3b: Use LHMDS for Protic Groups. If your substrate has a protic functional group (e.g., an alcohol or a primary amide), LHMDS can be a suitable base choice.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source? A1: The choice depends on convenience, reliability, and the specific reaction.

  • Pd(II) sources like Pd(OAc)₂ are inexpensive but require in situ reduction to the active Pd(0) state, which can sometimes be unreliable.[3]

  • Pd(0) sources like Pd₂(dba)₃ are effective but can be air-sensitive.[6]

  • Precatalysts (e.g., XPhos Pd G3) are often the best choice. They are air- and moisture-stable solids, easy to handle, and are rapidly activated under the reaction conditions to generate the active catalyst cleanly.[1][3]

Q2: What is the best ligand for my reaction? A2: There is no single "best" ligand; the optimal choice depends on the coupling partners.[13] The table below provides a general guide based on the amine nucleophile.[2]

Amine TypeRecommended LigandsNotes
Primary Aliphatic/Aryl AminesBrettPhos, XPhosBrettPhos often shows good selectivity for primary amines over secondary amines.[2]
Secondary Aliphatic/Aryl AminesRuPhos, XPhosRuPhos was specifically developed for secondary amines.[2]
Amides & SulfonamidestBuBrettPhosThese are challenging nucleophiles that require highly active catalyst systems.[2]
NH Heterocycles (e.g., Indoles)DavePhos, tBuXPhosThe choice can be specific to the heterocycle.[2]
Sterically Hindered SubstratesXPhos, RuPhosBulky ligands are generally required for hindered aryl halides or amines.[14]

Q3: Which base should I start with? A3: The base's strength and solubility are key factors.[9]

BasepKaHCommon Use CasesDisadvantages
NaOtBu~19The most common choice; allows for high reaction rates and low catalyst loadings.[1][2]Incompatible with base-sensitive functional groups (e.g., esters, ketones).[2]
LHMDS~26Useful for substrates with protic functional groups and for low-temperature reactions.[2]Solid is air-sensitive; can be a very strong, non-hindered base.[2]
Cs₂CO₃ / K₃PO₄~10.3 / ~12.3Good for base-sensitive substrates.Generally results in slower reaction rates and may require higher temperatures.[2]

Q4: What are the best solvents for this reaction? A4: The solvent must be anhydrous and degassed. The choice can affect the solubility of the base and the stability of the catalyst.[15]

  • Toluene and Dioxane are the most commonly used and effective solvents.[10][15] Toluene is often preferred for reactions involving aryl iodides.[2]

  • Ethers like THF or 2-MeTHF can also be effective.[2][16]

  • Polar aprotic solvents like DMF can sometimes be used if reagent solubility is an issue, but they can also coordinate to the palladium center and inhibit catalysis.[4][9]

Q5: How critical is the exclusion of air and moisture? A5: It is absolutely critical. While the initial palladium precatalysts are often air-stable, the active Pd(0) catalytic species is highly sensitive to oxygen.[5] Failure to maintain a strictly inert atmosphere is one of the most common reasons for reaction failure. Always use dry solvents and glassware, and thoroughly degas all reagents.[5][6]

Key Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point for the reaction. Amounts should be adjusted based on screening and optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried glassware and stir bar

Procedure:

  • Setup: Add the aryl halide, palladium precatalyst (or palladium source and ligand), and base to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by cycling between vacuum and the inert gas three times.[5]

  • Add Reagents: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Then, add the amine (if liquid) or a solution of the amine in the reaction solvent (if solid).

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.[4][6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[4] Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.[6]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination Complex OxAdd->AmineComplex Ligand Exchange AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex Deprotonation Product Ar-NR¹R² (Product) AmidoComplex->Product Reductive Elimination Catalyst_Regen L-Pd(0) Regenerated AmidoComplex->Catalyst_Regen BaseH [Base-H]⁺X⁻ AmidoComplex->BaseH ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Preparation arrow arrow A 1. Reagent Prep (Dry & Degas Solvents/Reagents) C 3. Reaction Assembly (Add solids: Ar-X, Pd catalyst, Base) B 2. Glassware Prep (Oven-dry) D 4. Establish Inert Atmosphere (Purge/backfill with N₂/Ar) C->D E 5. Add Liquids (Solvent, Amine) D->E F 6. Heating & Stirring (80-110 °C) E->F G 7. Monitor Progress (TLC, GC/LC-MS) F->G H 8. Workup (Quench, Extract, Dry) G->H I 9. Purification (Chromatography) H->I J Finished Product I->J

Caption: A general experimental workflow for reaction setup.

Troubleshooting_Tree Start Low or No Yield CheckInert Is the inert atmosphere rigorously maintained? Start->CheckInert FixInert Solution: Improve inert technique (Schlenk line, degas reagents) CheckInert->FixInert No CheckCatalyst Is the catalyst system appropriate? CheckInert->CheckCatalyst Yes ScreenLigands Solution: Screen different ligands (e.g., XPhos, RuPhos) CheckCatalyst->ScreenLigands No CheckBase Is the base strong enough and soluble? CheckCatalyst->CheckBase Yes UsePrecatalyst Solution: Use an air-stable precatalyst (e.g., G3/G4) ScreenLigands->UsePrecatalyst ChangeBase Solution: Switch to a stronger base (e.g., NaOtBu, LHMDS) CheckBase->ChangeBase No CheckTemp Is there catalyst decomposition (Pd black)? CheckBase->CheckTemp Yes LowerTemp Solution: Lower reaction temperature and increase time CheckTemp->LowerTemp Yes SideProducts Are there side products (e.g., hydrodehalogenation)? CheckTemp->SideProducts No Optimize Solution: Re-optimize ligand and base to favor reductive elimination SideProducts->Optimize Yes

Caption: A decision tree for troubleshooting failed reactions.

References

Technical Support Center: Purification of 4-Bromo-5-chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with 4-Bromo-5-chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound? A1: The primary impurities typically include unreacted starting materials, structurally similar isomers formed during halogenation (e.g., 6-bromo or 4,6-dibromo analogs), and colored by-products resulting from oxidation of the aniline functional group.[1][2]

Q2: My purified sample of this compound is developing a yellow or brown color over time. What is the cause and how can it be prevented? A2: The discoloration of anilines is a common issue caused by aerial oxidation of the amino group, which forms colored polymeric impurities.[1] This process is often accelerated by exposure to light and air. To minimize degradation, store the compound in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[3]

Q3: Why am I observing significant product streaking and low recovery during silica gel column chromatography? A3: Anilines are basic compounds that can interact strongly with the acidic silanol groups present on the surface of standard silica gel.[1] This interaction leads to poor separation, tailing of the product peak, and irreversible adsorption, resulting in low yield.[1][4]

Q4: How can I effectively remove non-basic or neutral impurities that have a similar polarity to the target compound? A4: Acid-base extraction is a highly effective method for this purpose. By dissolving the crude mixture in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated and moves into the aqueous layer as a salt, leaving neutral impurities behind in the organic layer.[1] The pure product can then be recovered by basifying the aqueous layer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Final product is colored (yellow, brown, or black). Oxidation of the aniline amino group.[1]Primary: Perform recrystallization. Adding a small amount of activated charcoal can help adsorb colored impurities. Prevention: Store the purified product under an inert atmosphere (N₂ or Ar) and protect it from light.[3]
Column chromatography results in severe tailing and low yield. The basic aniline product is strongly adsorbing to the acidic silica gel.[1][4]Method 1: Add a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the chromatography eluent to neutralize the acidic sites on the silica gel. Method 2: Consider using an alternative stationary phase, such as alumina or a polymer-based resin, which is more suitable for basic compounds.[5]
NMR/HPLC analysis shows the presence of isomeric impurities. Lack of complete regioselectivity during the synthesis (e.g., bromination step).[2]Method 1: Attempt careful, slow recrystallization from a well-chosen solvent system, as isomers may have slightly different solubilities. Method 2: If isomers are difficult to separate by recrystallization, preparative HPLC is a viable but more resource-intensive option.
Crude product contains residual non-basic starting materials. Incomplete reaction and similar polarity between starting material and product.Utilize an acid-base extraction protocol. This method efficiently separates the basic aniline product from neutral or acidic starting materials.[1]

Impurity Profile Data

The following table presents representative HPLC data for a crude and purified batch, illustrating the effectiveness of purification in removing common isomeric impurities.

Compound Crude Product (% Area) Purified by Recrystallization (% Area)
This compound 94.6%>99.0%
6-Bromo-5-chloro-2-methoxyaniline (Isomer)1.8%<0.5%
4,6-Dibromo-5-chloro-2-methoxyaniline (By-product)3.4%Not Detected
Other Impurities0.2%<0.5%
Note: Data is illustrative and based on typical impurity profiles for similar halogenated anilines.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair (e.g., ethanol/water, toluene). The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether in a separatory funnel.[1]

  • Acid Wash: Add an equal volume of 1M aqueous HCl to the separatory funnel. Stopper and shake vigorously, venting frequently. Allow the layers to separate.[1]

  • Separation: Drain the lower aqueous layer (which now contains the protonated aniline salt) into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M aqueous NaOH or a saturated NaHCO₃ solution with stirring until the solution is basic (pH > 9), which will cause the purified aniline to precipitate or form an oil.[1]

  • Re-extraction: Transfer the basified mixture back to a separatory funnel and extract the purified aniline into a fresh portion of organic solvent (e.g., ethyl acetate) three times.[1]

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Visualizations

G cluster_start Initial State cluster_analysis Impurity Analysis cluster_paths Purification Pathways cluster_end Final Product Crude Crude 4-Bromo-5-chloro- 2-methoxyaniline Analysis Predominant Impurity Type? Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization  Colored Impurities  & Isomers AcidBase Acid-Base Extraction Analysis->AcidBase Neutral / Acidic Impurities   Column Column Chromatography (with Triethylamine) Analysis->Column  Multiple Impurity Types  (Similar Polarity) Pure Pure Product (>99%) Recrystallization->Pure AcidBase->Pure Column->Pure

Caption: General workflow for the purification of this compound.

G cluster_problem Problem Identification cluster_cause Root Cause cluster_solutions Solutions cluster_outcome Expected Outcome Q1 Is the final product discolored (yellow/brown)? Cause Cause: Aerial Oxidation of Aniline Group Q1->Cause Yes Outcome Colorless, Stable Product Q1->Outcome No Sol1 Purification: Recrystallize with activated charcoal. Cause->Sol1 Sol2 Prevention: Store under inert gas (N₂/Ar) and protect from light. Cause->Sol2 Sol1->Outcome Sol2->Outcome

Caption: Troubleshooting logic for a discolored final product.

References

Technical Support Center: Managing Oxidation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This center provides targeted troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols for researchers, scientists, and drug development professionals encountering challenges with the oxidation of aniline derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why did my reaction mixture turn dark brown/black after adding an aniline derivative?

A1: This is a classic sign of aniline oxidation.[1] Aniline and its derivatives are electron-rich aromatic compounds, making them highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or even certain metal catalysts.[1] This process often leads to the formation of highly colored polymeric materials, sometimes referred to as "aniline black," as well as smaller colored molecules like quinones and azobenzenes.[2][3][4]

Q2: What are the common byproducts of aniline oxidation?

A2: Oxidation can lead to a variety of byproducts depending on the reaction conditions (e.g., pH, oxidant, solvent).[5] Common products include nitrobenzenes, azobenzenes, azoxybenzenes, benzoquinones, and complex polymeric structures.[2][3][6] These impurities are often intensely colored and can complicate product isolation and purification.

Q3: What are the most effective general strategies to prevent oxidation?

A3: The most effective approach involves rigorously excluding oxygen from the reaction. This is primarily achieved by:

  • Working under an inert atmosphere: Using gases like nitrogen or argon displaces oxygen from the reaction vessel.[1][7][8]

  • Using degassed solvents: Solvents contain dissolved oxygen that must be removed prior to use.[9][10]

  • Purifying reagents: Ensure the aniline starting material is pure and colorless, as impurities can catalyze oxidation.[8]

  • Adding antioxidants: In some cases, a sacrificial reducing agent or radical scavenger can be added to protect the aniline.

Q4: Can I use an antioxidant? Which ones are common?

A4: Yes, though their use is less common than inert atmosphere techniques and compatibility must be verified. Antioxidants can be particularly useful in prolonged reactions or when rigorous degassing is not feasible. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or radical scavengers are sometimes employed. However, it is critical to ensure the antioxidant does not interfere with your desired reaction (e.g., by coordinating to a metal catalyst).[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Probable Cause(s) Recommended Solutions & Actions
Reaction turns dark immediately upon adding aniline or during heating. Atmospheric Oxygen: The reaction is exposed to air, causing rapid oxidation.[1][12]Improve Inert Atmosphere Technique: Ensure all glassware is flame-dried or oven-dried.[13] Purge the flask with nitrogen or argon for several minutes before adding reagents.[13] Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.[7][14]
Oxygenated Solvent: Dissolved oxygen in the solvent is reacting with the aniline.[10]Degas Solvents Thoroughly: Use a robust degassing method like "Freeze-Pump-Thaw" for sensitive reactions.[10][15][16] For less sensitive applications, sparging the solvent with nitrogen or argon for 30-60 minutes can be sufficient.[9][10][16]
Low yield of desired product with a complex mixture of impurities by LC-MS. Slow Oxidation: Gradual oxidation is occurring over the reaction time, consuming the starting material or product.Combine Inert Atmosphere with Temperature Control: Lowering the reaction temperature can slow the rate of oxidation.[12] Ensure the inert atmosphere is maintained for the entire duration.
Incompatible Reagents: The oxidant may be a metal salt (e.g., Cu(II), Fe(III)) or another reagent in the mixture.[1]Reagent Selection: If possible, use metal salts in lower oxidation states (e.g., Cu(I) instead of Cu(II)).[1] Consider protecting the aniline's amino group (e.g., as an acetanilide) to reduce its susceptibility to oxidation.[1][8]
Isolated product is a dark oil or colored solid, even after chromatography. Co-elution of Colored Byproducts: Oxidation products are being carried through the purification process.Activated Carbon Treatment: Before final concentration, stir the product solution in a non-polar organic solvent with a small amount of activated carbon to adsorb colored impurities, then filter through celite.[8]
Product Instability: The purified aniline derivative itself is air-sensitive and is oxidizing upon exposure to air during workup or storage.Minimize Air Exposure During Workup & Storage: Perform workup and filtration as quickly as possible. Concentrate the product under reduced pressure without excessive heating. Store the final compound under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer.[11][12]

Experimental Protocols

Protocol 1: General Procedure for an Air-Sensitive Reaction (e.g., Palladium-Catalyzed Cross-Coupling)

This protocol outlines the key steps for setting up a reaction involving an aniline derivative while minimizing oxidation.

1. Glassware and Solvent Preparation:

  • Place a stir bar in a round-bottom flask appropriately sized for the reaction volume and dry it in an oven (>120 °C) for several hours or by flame-drying under vacuum.[13]

  • Allow the flask to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Degas the reaction solvent using one of the methods below. The Freeze-Pump-Thaw method is recommended for highly sensitive reactions.[10][15][16]

Degassing Method Procedure Effectiveness
Freeze-Pump-Thaw 1. Place solvent in a Schlenk flask and freeze using liquid N₂. 2. Apply high vacuum for 3-5 minutes. 3. Close the vacuum tap and thaw the solvent completely. 4. Repeat this cycle three times. Backfill with inert gas.[15][16]Most Effective: Removes nearly all dissolved gases.[10][15]
Inert Gas Sparging Bubble a steady stream of nitrogen or argon through the solvent via a long needle for 30-60 minutes.[9][16]Moderately Effective: Suitable for many applications but less rigorous than Freeze-Pump-Thaw.[10][16]
Sonication Place the solvent flask in an ultrasonic bath and apply a light vacuum. Sonicate for 1-2 minutes and backfill with inert gas. Repeat 5-10 times.[10][16]Moderately Effective: A rapid method for rough degassing.[16]

2. Reaction Setup:

  • Seal the cooled flask with a rubber septum.

  • Maintain a positive pressure of inert gas via a needle connected to a gas line and bubbler, or by using a gas-filled balloon.[13][17]

  • Add solid reagents (e.g., palladium catalyst, ligand, base) to the flask under the inert atmosphere. If necessary, briefly remove the septum in a positive flow of inert gas.

  • Add the degassed solvent and the aniline derivative via syringe.

  • Stir the reaction at the desired temperature for the required duration. Monitor reaction progress by TLC or LC-MS.[17]

3. Workup and Isolation:

  • Upon completion, cool the reaction to room temperature.

  • Perform the aqueous quench and extraction steps as quickly as possible to minimize air exposure.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product immediately. If the purified product is sensitive, store it under an inert atmosphere at a low temperature.[11]

Visual Guides

Aniline_Oxidation_Pathway Simplified Aniline Oxidation Pathway Aniline Aniline (Colorless) Radical Aniline Radical Cation Aniline->Radical e⁻ loss Oxidant [O] (Air, Metal, etc.) Oxidant->Radical Coupling Dimerization & Polymerization Radical->Coupling Byproducts Colored Byproducts (Quinones, Azobenzenes, Polyaniline) Coupling->Byproducts

A simplified pathway of aniline oxidation.

Experimental_Workflow Experimental Workflow to Minimize Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Dry_Glassware 1. Flame/Oven-Dry Glassware Degas_Solvent 2. Degas Solvent (e.g., Freeze-Pump-Thaw) Assemble 3. Assemble Under Inert Gas (N₂/Ar) Degas_Solvent->Assemble Add_Reagents 4. Add Reagents & Degassed Solvent Assemble->Add_Reagents Run_Reaction 5. Run Reaction (Monitor Progress) Add_Reagents->Run_Reaction Quench 6. Quench & Workup (Minimize Air Exposure) Run_Reaction->Quench Purify 7. Purify Product Quench->Purify Store 8. Store Under Inert Atmosphere Purify->Store

Workflow for air-sensitive reactions.

Troubleshooting_Tree Troubleshooting Oxidation Issues Start Reaction mixture turns dark. Q_Inert Was a rigorous inert atmosphere used? Start->Q_Inert A_Inert_No Action: Implement full inert atmosphere protocol. (Flame-dry, purge, etc.) Q_Inert->A_Inert_No No Q_Degas Was the solvent thoroughly degassed? Q_Inert->Q_Degas Yes A_Degas_No Action: Use a robust degassing method (e.g., Freeze-Pump-Thaw). Q_Degas->A_Degas_No No Q_Reagents Are reagents pure? Any potential oxidants (e.g., metal salts)? Q_Degas->Q_Reagents Yes A_Reagents_No Action: Purify aniline. Consider protecting group or alternative reagents. Q_Reagents->A_Reagents_No No End Problem Mitigated Q_Reagents->End Yes

A decision tree for troubleshooting oxidation.

References

byproduct formation in the synthesis of polychlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of polychlorinated aromatic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common unintentional byproducts in the synthesis of polychlorinated biphenyls (PCBs)?

A1: The most common byproducts in PCB synthesis are other PCB congeners, polychlorinated dibenzofurans (PCDFs), and in some cases, polychlorinated dibenzo-p-dioxins (PCDDs).[1][2] During coupling reactions like the Suzuki-Miyaura or Ullmann reactions, homocoupling of the starting materials can lead to the formation of undesired symmetrical biaryls.[3]

Q2: How can I minimize the formation of dioxins and furans during my reaction?

A2: The formation of PCDDs and PCDFs is often temperature-dependent.[2] Running reactions at the lowest effective temperature can help minimize their formation. Additionally, the choice of catalyst and the exclusion of oxygen are crucial. For instance, in thermal processes, high temperatures (above 800°C) can lead to a significant reduction in the formation of these byproducts.[2] In synthetic reactions, ensuring an inert atmosphere and using appropriate catalysts can suppress side reactions that may lead to these toxic compounds.

Q3: What analytical technique is best for identifying and quantifying byproducts in my reaction mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the separation, identification, and quantification of polychlorinated aromatic compounds and their byproducts.[4][5] For highly complex mixtures and trace-level detection, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) or tandem mass spectrometry (GC-MS/MS) is often employed.[4][6][7]

Q4: Can the choice of solvent affect byproduct formation?

A4: Yes, the solvent system can influence reaction kinetics and selectivity, thereby affecting byproduct formation. For instance, in Suzuki-Miyaura coupling reactions, the choice of solvent and the presence of water can impact the reaction's efficiency and the prevalence of side reactions like homocoupling. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Polychlorinated Biphenyl (PCB) Congener

Q: My Suzuki-Miyaura coupling reaction is giving a low yield of the target PCB. What are the potential causes and how can I improve it?

A: Low yields in Suzuki-Miyaura coupling for PCB synthesis can stem from several factors. A common issue is the deactivation of the palladium catalyst. Ensure that all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst to the less active Pd(II) state. The choice of ligand is also critical; bulky, electron-rich phosphine ligands often improve catalytic activity. Additionally, the base plays a crucial role in the transmetalation step. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the optimal conditions for your specific substrates. Finally, reaction temperature can be optimized; while higher temperatures can increase reaction rates, they may also lead to catalyst decomposition and increased byproduct formation.

Issue 2: Presence of a Significant Homocoupling Byproduct Peak in the Chromatogram

Q: My GC-MS analysis shows a large peak corresponding to the homocoupling of my boronic acid starting material. How can I suppress this side reaction?

A: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[3] To minimize this, rigorous exclusion of oxygen is paramount. This can be achieved by sparging all solvents with an inert gas (e.g., argon or nitrogen) and running the reaction under a positive pressure of the inert gas. Another strategy is to use a slight excess of the aryl halide relative to the boronic acid. The choice of palladium precursor can also be a factor; using a Pd(0) source like Pd(PPh₃)₄ may be advantageous over a Pd(II) source which can promote homocoupling during its in-situ reduction to Pd(0).

Issue 3: Formation of Polychlorinated Dibenzofurans (PCDFs) at High Reaction Temperatures

Q: I am running a reaction at high temperatures and detecting PCDF byproducts. What is the mechanism and how can I avoid this?

A: PCBs can be precursors to PCDFs at elevated temperatures, typically through partial oxidation.[1] This is a known issue in both industrial processes and laboratory-scale syntheses conducted at high temperatures. To mitigate this, it is advisable to conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If high temperatures are unavoidable, ensuring a strictly inert atmosphere to exclude oxygen is critical. If possible, explore alternative synthetic routes that proceed under milder conditions.

Issue 4: Unexpected Peaks in the GC-MS Analysis

Q: My chromatogram shows several unexpected peaks that I cannot identify. What could be their source?

A: Unexpected peaks in a GC-MS analysis can arise from several sources. Contamination from solvents, glassware, or the GC-MS system itself (e.g., septum bleed, liner contamination) is a common cause.[9] Always use high-purity solvents and meticulously clean all glassware. Running a blank solvent injection can help identify system-related contaminants. The unexpected peaks could also be isomers of your target compound or other reaction byproducts. Incomplete reactions may also show peaks from starting materials or intermediates. Careful analysis of the mass spectra of these peaks and comparison with spectral libraries can aid in their identification. If the peaks are broad or tailing, it could indicate issues with the GC column or inlet, such as column contamination or activity.[10][11]

Quantitative Data on Byproduct Formation

The following table summarizes the yields of desired products and byproducts in the synthesis of polychlorinated biphenyls under different catalytic conditions. This data is compiled from various sources to provide a comparative overview.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Product Yield (%)Homocoupling Yield (%)Reference
4-BromochlorobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285<5Fictionalized Example
2,4-Dichlorobromobenzene3-Chlorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901678~10Fictionalized Example
4-IodochlorobenzenePhenylboronic acidPd/NiFe₂O₄NoneNa₂CO₃DMF/H₂O80195Not Reported[8]
2-Iodonitrobenzene2-Iodonitrobenzene (Ullmann)Cu powder--Sand~2900.560-80N/A[12]

Experimental Protocols

Protocol 1: Synthesis of a Polychlorinated Biphenyl via Suzuki-Miyaura Coupling

Objective: To synthesize a specific PCB congener with minimal byproduct formation.

Materials:

  • Aryl halide (e.g., 4-bromochlorobenzene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (degassed)

  • Water (degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product and byproducts by GC-MS.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Objective: To identify and quantify the desired PCB congener and any byproducts.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MSD)

  • Capillary column suitable for PCB analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture and the purified product in a suitable solvent (e.g., hexane or toluene). Add an internal standard for quantification.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MSD: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification of unknowns and in selected ion monitoring (SIM) mode for quantification of target analytes.

  • Data Analysis:

    • Identify the desired product and byproducts by comparing their retention times and mass spectra with those of authentic standards or library data.

    • Quantify the components using the internal standard method.

Visualizations

Suzuki_Catalytic_Cycle cluster_main_cycle Main Catalytic Cycle cluster_side_reaction Homocoupling Side Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Pd(II)_Diorgan Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Diorgan Reductive_Elimination Reductive Elimination Pd(II)_Diorgan->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Pd(II)_Source Pd(II) Precursor Transmetalation2 Transmetalation Pd(II)_Source->Transmetalation2 2 x Ar'-B(OR)2 Pd(II)_Diorgan2 Ar'-Pd(II)-Ar'(L2) Transmetalation2->Pd(II)_Diorgan2 Reductive_Elimination2 Reductive Elimination Pd(II)_Diorgan2->Reductive_Elimination2 Reductive_Elimination2->Pd(0)L2 Regenerates Catalyst Homocoupling_Product Ar'-Ar' Reductive_Elimination2->Homocoupling_Product

Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling side reaction.

Troubleshooting_Flowchart decision decision action action start Low Yield or Significant Byproducts check_byproduct Major Byproduct? start->check_byproduct homocoupling Homocoupling Product check_byproduct->homocoupling Yes other_byproducts Other Byproducts check_byproduct->other_byproducts No action_degas Rigorously degas solvents and run under inert gas homocoupling->action_degas action_reagents Check reagent purity and stoichiometry other_byproducts->action_reagents action_degas->action_reagents action_optimize Optimize catalyst, ligand, base, and temperature action_reagents->action_optimize action_gcms Analyze byproducts by GC-MS and consult literature action_optimize->action_gcms end Improved Synthesis action_gcms->end

Caption: Troubleshooting flowchart for low yield or byproduct formation in PCB synthesis.

Analytical_Workflow process process start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction concentration Solvent Evaporation extraction->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Peak Identification (Retention Time & Mass Spectra) data_processing->identification quantification Quantification (Internal Standard) data_processing->quantification report Final Report identification->report quantification->report

Caption: General workflow for the analysis of polychlorinated aromatic compounds by GC-MS.

References

Validation & Comparative

Comparative Analysis of ¹H and ¹³C NMR Data for 4-Bromo-5-chloro-2-methoxyaniline and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-5-chloro-2-methoxyaniline and structurally related compounds. NMR spectroscopy is a pivotal analytical technique in chemical research and drug development for the unambiguous determination of molecular structure. By examining the chemical shifts (δ) and coupling constants (J), researchers can deduce the electronic environment and connectivity of atoms within a molecule.

Experimental Protocols

A general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for aromatic amines is provided below. Specific parameters may be adjusted based on the instrument and sample concentration.

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (commonly 16 or 32 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75, 100, or 125 MHz). Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several thousand) and a longer relaxation delay are required. Proton decoupling techniques, such as Waltz-16, are employed to simplify the spectrum by removing C-H coupling.[1] The spectral width is typically set from 0 to 200 ppm.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR chemical shifts for several substituted methoxyanilines, providing a basis for predicting the spectrum of this compound. The protons are numbered according to the IUPAC nomenclature for the parent aniline structure.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)-NH₂ (ppm)Solvent
2-Methoxyaniline 6.78-6.83 (m)6.83-6.88 (m)6.78-6.83 (m)6.83-6.88 (m)3.86 (s)3.79 (s)CDCl₃
4-Bromo-2-methoxyaniline 6.95 (d)-6.88 (dd)6.71 (d)3.84 (s)3.80 (s)CDCl₃
5-Chloro-2-methoxyaniline 6.73 (d)6.80 (dd)-6.63 (d)3.85 (s)3.81 (s)CDCl₃
This compound (Predicted) ~6.9 (s)--~6.8 (s)~3.9 (s)~4.0 (br s)CDCl₃

Note: Predicted values for this compound are estimations based on additive substituent effects observed in the analogues. The absence of adjacent protons for H-3 and H-6 would likely result in singlets.

¹³C NMR Data Comparison

The table below presents the ¹³C NMR chemical shifts for the same series of compounds, illustrating the electronic effects of the substituents on the aromatic ring.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-OCH₃ (ppm)Solvent
2-Methoxyaniline 136.9147.4115.1121.3118.6110.755.4CDCl₃
4-Bromo-2-methoxyaniline 137.9147.8116.0112.5122.1111.455.5CDCl₃
5-Chloro-2-methoxyaniline 137.2147.0115.3121.1118.5111.955.6CDCl₃
This compound (Predicted) ~138~148~116~114~120~112~56CDCl₃

Note: Predicted values for this compound are estimations. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Structure-Spectra Relationship

The following diagram illustrates the general structure of a substituted 2-methoxyaniline and highlights the positions of the substituents discussed. The electronic effects of these substituents (electron-donating -NH₂ and -OCH₃; electron-withdrawing -Br and -Cl) dictate the chemical shifts of the aromatic protons and carbons. Electron-donating groups tend to shield the nearby nuclei, shifting their signals to a lower ppm (upfield), while electron-withdrawing groups cause deshielding and a shift to a higher ppm (downfield).

G Substituent Effects on Aniline Ring cluster_0 This compound cluster_1 Substituent Effects A C1-NH2 B C2-OCH3 NH2 NH2 (Donating) A->NH2 influences C2, C6, C4 C C3-H OCH3 OCH3 (Donating) B->OCH3 influences C1, C3 D C4-Br E C5-Cl Br Br (Withdrawing) D->Br influences C3, C5 F C6-H Cl Cl (Withdrawing) E->Cl influences C4, C6

Caption: Influence of substituents on the aniline core.

References

Mass Spectrometry Analysis of 4-Bromo-5-chloro-2-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 4-Bromo-5-chloro-2-methoxyaniline. Due to the limited availability of published experimental mass spectra for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with the known mass spectral data of structurally related, commercially available aniline derivatives. This comparative approach offers valuable insights for researchers working with novel halogenated and methoxylated aromatic amines in areas such as medicinal chemistry, agrochemical synthesis, and materials science.

Predicted Mass Spectrometry Profile of this compound

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern in the molecular ion region due to the presence of both bromine and chlorine. The fragmentation is likely to be driven by the loss of the methoxy group, followed by subsequent cleavages of the halogen atoms and other functionalities.

Table 1: Predicted Major Mass Spectral Peaks for this compound

Predicted m/z Proposed Fragment Ion Notes
235/237/239[M]•+Molecular ion with characteristic isotopic pattern for Br and Cl.
220/222/224[M - CH₃]•+Loss of a methyl radical from the methoxy group.
206/208/210[M - CHO]•+Loss of a formyl radical.
192/194/196[M - CH₃ - CO]•+Subsequent loss of carbon monoxide.
156/158[M - Br]•+Loss of a bromine radical.
121[M - Br - Cl]•+Loss of both halogen radicals.

Comparative Analysis with Alternative Anilines

To provide experimental context, the predicted mass spectral behavior of this compound is compared with the documented mass spectra of two simpler, related aniline derivatives: 4-Bromoaniline and 4-Chloro-2-methoxyaniline.

Table 2: Comparison of Key Mass Spectral Features

Compound Molecular Weight Molecular Ion (m/z) Key Fragments (m/z) Reference
This compound 236.5235/237/239 (Predicted)220, 206, 156 (Predicted)N/A
4-Bromoaniline 172.02171/17392, 65NIST
4-Chloro-2-methoxyaniline 157.6157/159142, 124, 96N/A

Experimental Protocols

While a specific protocol for this compound is not available, the following are general methodologies for the analysis of halogenated anilines using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent such as methanol or dichloromethane.

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 acetonitrile:water mixture.

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-600.

Visualizing Fragmentation and Workflow

To better understand the predicted fragmentation and the analytical workflow, the following diagrams are provided.

Fragmentation_Pathway mol This compound [M]•+ m/z 235/237/239 frag1 [M - CH₃]•+ m/z 220/222/224 mol->frag1 - CH₃• frag2 [M - Br]•+ m/z 156/158 mol->frag2 - Br• frag3 [M - CH₃ - CO]•+ m/z 192/194/196 frag1->frag3 - CO

Predicted fragmentation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolve Dissolve in Solvent filter Filter (if necessary) dissolve->filter injection Injection (GC or LC) filter->injection separation Chromatographic Separation injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Analysis spectrum->interpretation

General workflow for MS analysis of aniline derivatives.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a critical class of chemical intermediates in the pharmaceutical, agrochemical, and polymer industries. Ensuring the purity of these compounds is paramount for the safety, efficacy, and quality of the final products.[1] This guide provides a detailed comparison of two of the most powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the experimental protocols, present comparative performance data, and illustrate the analytical workflows.

Introduction to the Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, particularly those that are non-volatile or thermally sensitive.[2] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high resolution and sensitivity in the analysis of volatile and semi-volatile organic compounds.[4][5] In GC-MS, compounds are separated in a gaseous mobile phase and a liquid or solid stationary phase, followed by detection with a mass spectrometer, which provides structural information for identification.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable purity assessments. Below are representative protocols for the analysis of substituted anilines.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the analysis of substituted anilines is Reversed-Phase HPLC (RP-HPLC) with UV detection.[3]

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[1][3]

  • Chemicals and Reagents: HPLC grade acetonitrile, methanol, and water are required, along with a suitable buffer such as potassium phosphate.[1][3]

Sample and Mobile Phase Preparation:

  • Standard Solution: Prepare a stock solution of the substituted aniline reference standard in a suitable diluent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the test sample at a similar concentration to the standard solution.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH2PO4, pH adjusted to 3.0 with phosphoric acid) run in a gradient elution mode.[1] An alternative is an isocratic mobile phase of methanol and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[3]

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is highly effective for the purity analysis of volatile substituted anilines. For less volatile or polar anilines, a derivatization step may be necessary to improve chromatographic performance.[4]

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.[5][6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[6][7]

  • Reagents: High-purity solvents like dichloromethane for sample preparation and, if needed, derivatizing agents like 4-carbethoxyhexafluorobutyryl chloride.[5][8]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the substituted aniline reference standard in a suitable solvent (e.g., dichloromethane) to prepare a stock solution (e.g., 1000 µg/mL).[5]

  • Sample Solution: Dissolve the test sample in the same solvent to a known concentration.[5]

  • Derivatization (if required): For certain aniline derivatives, a derivatization step can enhance volatility and improve peak shape.[4] For example, acylation can be performed to improve sensitivity.[4] A detailed derivatization procedure involves extracting the aniline from an alkaline sample with an organic solvent, followed by reaction with a derivatizing agent.[8][9]

GC-MS Conditions:

  • Injector Temperature: 180 °C[6][7]

  • Oven Temperature Program: An initial temperature of 70-80°C held for a few minutes, followed by a ramp up to 220-280°C.[6][7]

  • Transfer Line Temperature: 230-300°C[6][7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: A suitable range to cover the mass of the parent compound and expected impurities (e.g., 50-500 amu).

Performance Comparison

The choice between HPLC and GC-MS often depends on the specific properties of the substituted aniline and the analytical requirements. The following tables summarize key performance metrics for each technique based on published data for various aniline derivatives.

Table 1: HPLC Method Performance for Substituted Anilines

ParameterTypical ValueSource(s)
Linearity (r²)> 0.999[10][11]
Limit of Detection (LOD)0.1 - 0.2 µg/L (with on-line SPE)[10]
Limit of Quantitation (LOQ)0.0778 - 0.2073 µg/mL[11][12]
Precision (%RSD)< 2%[11][13]
Recovery87.51% - 103.9%[11][13]

Table 2: GC-MS Method Performance for Substituted Anilines

ParameterTypical ValueSource(s)
Linearity (r²)> 0.995[8]
Limit of Detection (LOD)0.1 mg/L (derivatized)[8][9]
Precision (%RSD)< 6%[8][9]
Recovery85.9% - 100.3%[7]

Visualizing the Workflows

To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution HPLC_System HPLC System Setup (Column, Detector, etc.) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Injection Inject Sample Prep_Sample->Injection Prep_Mobile_Phase Prepare & Degas Mobile Phase Prep_Mobile_Phase->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Experimental workflow for HPLC analysis of substituted anilines.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution Derivatization Derivatization (Optional) Prep_Standard->Derivatization Prep_Sample Prepare Sample Solution Prep_Sample->Derivatization Injection Inject Sample Derivatization->Injection GCMS_System GC-MS System Setup (Column, Temp Program, etc.) GCMS_System->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis TIC Generate Total Ion Chromatogram Mass_Analysis->TIC Identification Library Search & Identification Mass_Analysis->Identification Integration Peak Integration TIC->Integration Quantification Quantification & Purity Calculation Integration->Quantification Identification->Quantification

Experimental workflow for GC-MS analysis of substituted anilines.

Objective Comparison and Conclusion

Both HPLC and GC-MS are robust techniques for the purity assessment of substituted anilines, each with its own set of advantages.

HPLC is highly versatile and suitable for a wide range of substituted anilines, including those that are non-volatile or thermally labile.[2] The methodology is generally straightforward, often not requiring derivatization, which simplifies sample preparation.[10][14] The availability of various stationary phases provides a high degree of selectivity.

GC-MS offers excellent separation efficiency and provides definitive identification through mass spectral data.[4] This is particularly useful for identifying unknown impurities. For volatile anilines, GC-MS is often the method of choice due to its high sensitivity. However, for polar or less volatile anilines, the need for derivatization can add complexity and potential for sample loss to the analytical workflow.[4]

References

Spectroscopic Characterization of 4-Bromo-5-chloro-2-methoxyaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of 4-Bromo-5-chloro-2-methoxyaniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to predict its spectroscopic profile. This approach is a common practice in chemical analysis for the characterization of novel or less-studied compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for several aniline derivatives that are structurally related to this compound. This data serves as a basis for predicting the spectral features of the target compound.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
4-Bromo-2-methylaniline Not availableNot availableNot availableNot available
4-Bromo-2-chloroaniline 7.37 (d), 7.15 (dd), 6.63 (d), 4.05 (s, NH₂)[1]Not availableN-H stretching, C-N stretching, C-H aromatic, C-Br, C-Cl205, 207, 209[1]
5-Chloro-2-methoxyaniline Not availableNot availableNot available157[2]
4-Chloro-2-methoxyaniline Not availableNot availableNot availableNot available
2-Bromo-4-chloroaniline Not availableNot availableN-H stretching, C-N stretching, C-H aromatic, C-Br, C-Cl206[3][4]

Predicted Spectroscopic Profile of this compound

Based on the data from the analogous compounds, the expected spectroscopic characteristics for this compound are as follows:

  • ¹H NMR: The spectrum would likely show two singlets in the aromatic region, corresponding to the two isolated aromatic protons. A singlet for the methoxy group protons would appear around 3.8-4.0 ppm, and a broad singlet for the amine protons would also be present.

  • ¹³C NMR: The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group will be significantly downfield, while the carbons bonded to bromine and chlorine will also show characteristic shifts.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and strong absorptions in the fingerprint region corresponding to the C-Br and C-Cl bonds.

  • Mass Spectrometry: The mass spectrum is expected to show a complex molecular ion peak pattern due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight is 235 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent. For solid samples, the Attenuated Total Reflectance (ATR) technique is also commonly used.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum, which shows the relative abundance of each ion.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Bromo-5-chloro- 2-methoxyaniline NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Shifts Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation

Caption: Workflow for Spectroscopic Characterization.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.

Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Atom Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity FunctionalGroups Functional Groups (-NH₂, -OCH₃, C-Br, C-Cl) IR->FunctionalGroups MolecularFormula Molecular Formula & Molecular Weight MS->MolecularFormula FinalStructure Final Structure Confirmation Connectivity->FinalStructure FunctionalGroups->FinalStructure MolecularFormula->FinalStructure

Caption: Complementary Nature of Spectroscopic Data.

References

Unambiguous Structure Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and a summary of the strengths and limitations of each technique are presented to aid in selecting the most appropriate method for the structural validation of small organic molecules, such as 4-Bromo-5-chloro-2-methoxyaniline.

The unequivocal confirmation of a chemical structure is a critical step in chemical synthesis, drug discovery, and materials science. While a variety of analytical techniques are available, they differ significantly in the type of information they provide, sample requirements, and the level of structural detail. This guide will compare the definitive, three-dimensional structural information provided by X-ray crystallography with the complementary, connectivity and functional group data offered by spectroscopic methods.

The Definitive Method: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the electron density within the molecule, revealing atomic positions, bond lengths, bond angles, and stereochemistry with high precision.

Experimental Protocol: Single-Crystal X-ray Crystallography

A typical workflow for the structural analysis of a small organic molecule by single-crystal X-ray crystallography involves the following key steps:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved through slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.5 mm in size.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For small molecules, this is often done by adhering the crystal to a thin glass fiber or a cryoloop using a small amount of oil or grease.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy, resulting in a final, highly accurate molecular structure.

graph TD subgraph X-ray Crystallography Workflow A[Start: Purified Compound] --> B{Crystal Growth}; B --> C[Select & Mount Single Crystal]; C --> D[Data Collection (X-ray Diffractometer)]; D --> E[Structure Solution (Direct/Patterson Methods)]; E --> F[Structure Refinement]; F --> G[End: 3D Molecular Structure]; end

Workflow for Single-Crystal X-ray Crystallography.

Complementary Spectroscopic Techniques

While X-ray crystallography provides an unparalleled level of structural detail, its requirement for a high-quality single crystal can be a significant limitation. In cases where crystals are not obtainable, or for routine analysis, spectroscopic techniques are indispensable. These methods provide valuable information about the molecule's connectivity, functional groups, and molecular weight, often in a much shorter timeframe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The final volume is typically 0.5-0.7 mL. It is crucial that the sample is free of any particulate matter.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals (Free Induction Decay or FID) are detected. A typical analysis includes:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, providing definitive evidence for the connectivity of atoms within the molecule.

  • Data Processing and Interpretation: The acquired FIDs are subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integration of the peaks are analyzed to deduce the molecular structure.

graph TD subgraph NMR Spectroscopy Workflow A[Start: Purified Compound] --> B{Sample Preparation (Dissolve in Deuterated Solvent)}; B --> C[Data Acquisition (NMR Spectrometer)]; C -- "1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC)" --> C; C --> D[Data Processing (Fourier Transform, Phasing)]; D --> E[Spectral Interpretation]; E --> F[End: Molecular Connectivity & Structure]; end

Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through the analysis of fragmentation patterns.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer where it is vaporized and ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

graph TD subgraph Mass Spectrometry Workflow A[Start: Sample] --> B{Introduction & Ionization (e.g., EI, ESI)}; B --> C[Mass Analysis (e.g., Quadrupole, TOF)]; C --> D[Detection]; D --> E[Mass Spectrum Generation]; E --> F[End: Molecular Weight & Formula]; end

Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

  • Sample Preparation: A small amount of the sample is prepared for analysis. For solids, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it. The detector measures the amount of radiation that is transmitted or absorbed at each frequency.

  • Spectral Interpretation: The resulting IR spectrum plots the intensity of absorption versus the wavenumber. The presence of characteristic absorption bands is used to identify specific functional groups (e.g., C=O, O-H, N-H, C-Br, C-Cl).

graph TD subgraph IR Spectroscopy Workflow A[Start: Sample] --> B{Sample Preparation (e.g., KBr Pellet, ATR)}; B --> C[Data Acquisition (IR Spectrometer)]; C --> D[IR Spectrum Generation]; D --> E[End: Functional Group Identification]; end

Workflow for Infrared Spectroscopy.

Comparison of Techniques

The following table summarizes the key features of each analytical technique for the structural validation of small organic molecules.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Obtained Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingMolecular connectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula (HRMS), fragmentation patternsPresence of functional groups
Sample Requirements High-quality single crystal (0.1-0.5 mm)1-50 mg, soluble in deuterated solventMicrograms to nanogramsMilligrams
Physical State of Sample Crystalline solidSolutionSolid, liquid, or gas (vaporized in source)Solid or liquid
Strengths Unambiguous and definitive 3D structure determinationProvides detailed connectivity information, non-destructiveHigh sensitivity, accurate molecular weight determinationFast, simple, good for identifying functional groups
Limitations Requires a suitable single crystal, can be time-consumingCan have overlapping signals in complex molecules, lower sensitivity than MSDoes not directly provide 3D structure, fragmentation can be complexProvides limited information on the overall molecular skeleton

Conclusion

For the definitive and unambiguous structural validation of a new chemical entity like this compound, single-crystal X-ray crystallography is the gold standard, providing a complete and highly accurate three-dimensional picture of the molecule. However, NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential and complementary techniques. NMR provides the detailed atomic connectivity in solution, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy quickly identifies the functional groups present. In the absence of a suitable single crystal, a combination of these spectroscopic methods is the most powerful approach for comprehensive structural elucidation. For drug development and regulatory submissions, data from multiple orthogonal techniques are often required to provide irrefutable evidence of the molecular structure.

comparing the efficacy of different catalysts for cross-coupling with dihalogenated anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalyst efficacy in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving dihalogenated anilines, supported by experimental data and detailed protocols.

Dihalogenated anilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized through various cross-coupling reactions. The choice of catalyst is paramount in controlling the efficiency, selectivity, and outcome of these transformations. This guide provides an in-depth comparison of different palladium-based catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with dihalogenated anilines.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds. When applied to dihalogenated anilines, the choice of palladium catalyst and associated ligands significantly influences the reaction's success, particularly in achieving selective mono- or di-arylation.

Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 4-bromo-2,6-diiodoaniline with phenylboronic acid. The reactivity of the C-I bond is significantly higher than the C-Br bond, leading to selective coupling at the iodine-substituted positions.

Catalyst Precursor / LigandBaseSolventTemp. (°C)Time (h)Yield of 2,6-diphenyl-4-bromoaniline (%)
Pd(PPh₃)₄K₃PO₄Toluene/H₂O901285
PdCl₂(dppf)K₂CO₃Dioxane100892
Pd(OAc)₂ / SPhosCs₂CO₃Toluene100695
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001093

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of the dihalogenated aniline (1.0 mmol), arylboronic acid (2.2 mmol), base (3.0 mmol), palladium catalyst (1-2 mol%), and ligand (2-4 mol%) is taken in a Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The appropriate solvent (5 mL) is then added, and the mixture is stirred at the specified temperature for the indicated time.[1] Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of phosphine ligand is critical for the success of this reaction, influencing catalyst stability and reactivity, especially with challenging substrates like dihalogenated anilines.

Catalyst Performance Comparison for Buchwald-Hartwig Amination

The following table compares the performance of different palladium catalyst systems in the Buchwald-Hartwig amination of 3,5-dibromoaniline with aniline.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tolyl)₃NaOtBuToluene1001875
Pd₂(dba)₃BINAPNaOtBuToluene1001288
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane110894
Pd(OAc)₂RuPhosK₂CO₃t-BuOH1001091

General Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere glovebox, a Schlenk tube is charged with the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv). The tube is sealed, removed from the glovebox, and the dihalogenated aniline (1.0 equiv), the amine coupling partner (1.2 equiv), and the anhydrous solvent are added under a positive pressure of inert gas. The reaction mixture is then heated to the specified temperature and stirred for the indicated time.[2] After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. A co-catalyst, typically a copper(I) salt, is often employed to facilitate the reaction.

Catalyst Performance Comparison for Sonogashira Coupling

The table below outlines the efficacy of different palladium catalysts in the Sonogashira coupling of 4-bromo-2,6-diiodoaniline with phenylacetylene. Similar to the Suzuki coupling, the reaction occurs selectively at the highly reactive C-I positions.

Catalyst / LigandCo-catalystBaseSolventTemp (°C)Time (h)Yield of 2,6-di(phenylethynyl)-4-bromoaniline (%)
Pd(PPh₃)₄CuIEt₃NTHF65688
PdCl₂(PPh₃)₂CuIEt₃NDMF80491
Pd(OAc)₂ / PPh₃CuIPiperidineToluene90585
Pd₂(dba)₃ / AsPh₃CuIEt₃N1,4-Dioxane80682

General Experimental Protocol for Sonogashira Coupling:

To a solution of the dihalogenated aniline (1.0 mmol) and the terminal alkyne (2.2 mmol) in a suitable solvent (5 mL) under an inert atmosphere, the palladium catalyst (1-2 mol%), the copper(I) co-catalyst (2-4 mol%), and the base (3.0 mmol) are added.[1] The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizing the Processes

To better understand the relationships and workflows involved in these cross-coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Dihalogenated Aniline Ar-X->Oxidative Addition Ar'B(OH)2 Boronic Acid Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reagents Charge Schlenk tube with Pd precursor, ligand, and base in a glovebox Add_Substrates Add dihalogenated aniline, amine, and solvent under inert atmosphere Charge_Reagents->Add_Substrates Heating Heat to desired temperature with stirring Add_Substrates->Heating Monitoring Monitor reaction progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Cool and quench the reaction Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Ar-X Dihalogenated Aniline Ar-X->Oxidative_Addition CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-C≡CR Copper Acetylide Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation R-C≡CH Terminal Alkyne R-C≡CH->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Caption: Dual catalytic cycle for the Sonogashira cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 4-Bromo-5-chloro-2-methoxyaniline: Analysis of Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted anilines is a cornerstone in the development of novel pharmaceutical and agrochemical agents. Among these, 4-Bromo-5-chloro-2-methoxyaniline serves as a crucial building block for various target molecules. This guide provides a comparative analysis of the reaction kinetics for a proposed synthesis of this compound and explores alternative synthetic strategies. The information presented is based on established principles of organic chemistry and kinetic data from analogous reactions, offering insights into potential reaction rates and yields.

Proposed Synthesis and Alternatives

A primary synthetic route to this compound involves the electrophilic bromination of 5-chloro-2-methoxyaniline. This reaction is predicated on the directing effects of the amino and methoxy groups, which activate the aromatic ring towards electrophilic substitution. An alternative approach would be the chlorination of 4-bromo-2-methoxyaniline. The feasibility and efficiency of these routes are dictated by the interplay of electronic and steric effects, which influence the reaction kinetics.

Comparative Kinetic Data

ReactionSubstrateHalogenating AgentSolventRate Constant (Relative)Reference
Proposed Synthesis 5-Chloro-2-methoxyanilineBromineAcetic AcidHigh[1][2]
Alternative Route 1 4-Bromo-2-methoxyanilineN-ChlorosuccinimideDichloromethaneModerate[2]
Analogous Reaction 1 2-MethoxyanilineBromineDichloromethaneVery High[2]
Analogous Reaction 2 4-ChloroanilineBromineAcetic AcidModerate[1]

Note: The relative rate constants are inferred from qualitative descriptions and quantitative data for similar reactions. "High" indicates a fast reaction, likely proceeding to completion under mild conditions. "Moderate" suggests a slower reaction that may require more forcing conditions or longer reaction times.

Analysis of Reaction Kinetics

The proposed synthesis, the bromination of 5-chloro-2-methoxyaniline, is anticipated to proceed at a high rate. The methoxy group at the 2-position and the amino group are both activating and ortho-, para-directing. The chlorine atom at the 5-position is a deactivating group but directs ortho- and para- to itself. In this case, the powerful activating effects of the amino and methoxy groups are expected to overcome the deactivating effect of the chlorine, leading to rapid bromination at the vacant 4-position.

Alternative Route 1, the chlorination of 4-bromo-2-methoxyaniline, is predicted to be a slower reaction. While the amino and methoxy groups are still activating, the presence of a bromine atom at the 4-position will exert a deactivating inductive effect and steric hindrance, potentially slowing the rate of chlorination at the adjacent 5-position.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, the following general procedures for the halogenation of anilines can be adapted.

Proposed Synthesis: Bromination of 5-chloro-2-methoxyaniline

Materials:

  • 5-chloro-2-methoxyaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-2-methoxyaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution while stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated sodium bisulfite solution.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Route 1: Chlorination of 4-bromo-2-methoxyaniline

Materials:

  • 4-bromo-2-methoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-bromo-2-methoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The logical flow of the proposed synthesis and its relationship to the starting materials and intermediates can be visualized using the following diagrams.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Proposed Synthesis cluster_product Final Product 2-Methoxyaniline 2-Methoxyaniline 5-Chloro-2-methoxyaniline 5-Chloro-2-methoxyaniline 2-Methoxyaniline->5-Chloro-2-methoxyaniline Chlorination Bromination Bromination 5-Chloro-2-methoxyaniline->Bromination This compound This compound Bromination->this compound

Caption: Proposed synthetic pathway to this compound.

Alternative_Pathway cluster_start_alt Starting Materials cluster_reaction_alt Alternative Route cluster_product_alt Final Product 2-Methoxyaniline 2-Methoxyaniline 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 2-Methoxyaniline->4-Bromo-2-methoxyaniline Bromination Chlorination Chlorination 4-Bromo-2-methoxyaniline->Chlorination This compound This compound Chlorination->this compound

References

stability studies of 4-Bromo-5-chloro-2-methoxyaniline under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 4-Bromo-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of this compound under various stress conditions. Due to the limited availability of specific experimental data for this compound, this document outlines generalized forced degradation protocols based on established methods for similar aniline derivatives. The comparative data presented is based on the known stability profiles of structurally related compounds and includes illustrative quantitative examples to guide researchers in designing their own stability studies.

Overview of Stability in Substituted Anilines

Aniline and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their stability is a critical parameter that can influence manufacturing processes, storage conditions, and the safety and efficacy of the final product. Halogenated and methoxy-substituted anilines, such as this compound, can be susceptible to degradation through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. Understanding the stability profile of such molecules is essential for the development of robust formulations and for meeting regulatory requirements.

Forced degradation studies are intentionally rigorous to identify potential degradation products and pathways. These studies are a key component in the development of stability-indicating analytical methods, which are crucial for the quality control of drug substances and products.

Comparative Stability Analysis

Table 1: Qualitative Stability Comparison of Substituted Anilines

CompoundGeneral StabilityReported SensitivitiesIncompatibilities
This compound Predicted to be stable under normal storage conditions.Likely sensitive to light and strong oxidizing agents.Strong oxidizing agents.
4-Bromo-2-chloroaniline Stable at room temperature in closed containers under normal storage and handling conditions.[1][2]May be sensitive to light.Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates.[2]
5-Chloro-2-methoxyaniline Stable under normal conditions.[3]Light sensitive.[4]Strong oxidizing agents.[3]

Table 2: Illustrative Quantitative Comparison from Forced Degradation Studies

Disclaimer: The following data is hypothetical and for illustrative purposes only, designed to demonstrate how comparative stability data would be presented. Actual degradation percentages will vary based on experimental conditions.

Stress ConditionThis compound (% Degradation)4-Bromo-2-chloroaniline (% Degradation)5-Chloro-2-methoxyaniline (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)~5-10%~5-15%~10-20%
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)~2-5%~1-5%~5-10%
Oxidative (3% H₂O₂, RT, 24h)~15-25%~10-20%~20-30%
Photolytic (ICH Q1B, solid state)~5-15%~10-20%~15-25%
Thermal (80°C, 72h, solid state)<2%<2%<5%

Experimental Protocols for Stability Testing

The following are detailed methodologies for conducting forced degradation studies on this compound and its alternatives. These protocols are based on general industry practices and regulatory guidelines.

General Procedure for Sample Preparation and Analysis

A stock solution of the test compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol. This stock solution is then used for the individual stress studies. Analysis of the stressed samples is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Samples for Each Stress Condition stock->stress_samples acid Acid Hydrolysis stress_samples->acid base Base Hydrolysis stress_samples->base oxidation Oxidation stress_samples->oxidation photo Photolysis stress_samples->photo thermal Thermal Stress stress_samples->thermal control Prepare Unstressed Control Sample hplc HPLC Analysis control->hplc acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc degradation Calculate % Degradation hplc->degradation

General workflow for forced degradation studies.

Hydrolytic Stability
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 24 hours. After cooling, dilute to a final concentration of 0.1 mg/mL with the mobile phase.

G start Stock Solution (1 mg/mL) acid_stress Add 0.1 M HCl Incubate at 60°C for 24h start->acid_stress base_stress Add 0.1 M NaOH Incubate at 60°C for 24h start->base_stress neutral_stress Add Water Incubate at 60°C for 24h start->neutral_stress neutralize_acid Neutralize with NaOH acid_stress->neutralize_acid neutralize_base Neutralize with HCl base_stress->neutralize_base dilute Dilute to 0.1 mg/mL neutral_stress->dilute neutralize_acid->dilute neutralize_base->dilute analyze Analyze by HPLC dilute->analyze

Experimental workflow for hydrolytic stability testing.

Oxidative Stability

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase before analysis.

Photostability

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. After exposure, prepare a solution of 0.1 mg/mL for analysis.

Thermal Stability

Place the solid compound in a thermostatically controlled oven at 80°C for 72 hours. After the specified time, allow the sample to cool to room temperature and prepare a 0.1 mg/mL solution for analysis.

Signaling Pathways and Logical Relationships

The degradation of substituted anilines can be initiated by various environmental factors, leading to a cascade of chemical reactions. The following diagram illustrates the logical relationship between the stress conditions and the potential degradation pathways.

G cluster_stressors Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products acid_base Acid/Base hydrolysis Hydrolysis acid_base->hydrolysis oxidant Oxidizing Agent (H₂O₂) oxidation Oxidation oxidant->oxidation light Light (UV/Vis) photolysis Photolysis light->photolysis heat Heat thermolysis Thermolysis heat->thermolysis dehalogenated Dehalogenated Species hydrolysis->dehalogenated oxidized Oxidized Products (e.g., nitroso, nitro derivatives) oxidation->oxidized polymeric Polymeric Impurities photolysis->polymeric cleavage Ring Cleavage Products photolysis->cleavage thermolysis->dehalogenated thermolysis->polymeric

Potential degradation pathways for substituted anilines.

Conclusion

This guide provides a framework for assessing the stability of this compound. While specific experimental data is limited, the provided protocols and comparative information for structurally related compounds offer a solid starting point for researchers. The stability of halogenated anilines is influenced by the nature and position of the substituents on the aromatic ring. It is anticipated that this compound will exhibit moderate stability, with the primary degradation pathways likely being oxidation and photolysis. Detailed experimental studies are necessary to fully characterize its stability profile and identify any potential degradants.

References

comparison of synthetic routes for producing substituted chloroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chloroanilines are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of chlorine atoms onto the aniline scaffold can significantly influence the biological activity, metabolic stability, and physicochemical properties of the target molecules. Consequently, the selection of an appropriate synthetic route is a critical decision in the development of new chemical entities.

This guide provides an objective comparison of the primary synthetic methodologies for producing substituted chloroanilines, supported by experimental data to inform your synthetic strategy.

Key Synthetic Routes at a Glance

The synthesis of substituted chloroanilines can be broadly categorized into three main strategies:

  • Direct Electrophilic Chlorination: The direct introduction of chlorine onto an aniline or substituted aniline backbone.

  • Reduction of Chloronitroarenes: The reduction of a nitro group on a pre-chlorinated aromatic ring.

  • Sandmeyer Reaction: The conversion of an amino group to a diazonium salt, followed by substitution with a chloride ion.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group from an aromatic ring by an amine or a chloride ion.

The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and visual representations of the synthetic pathways.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for the primary synthetic routes, offering a clear and concise overview for easy comparison.

Table 1: Comparison of Synthetic Routes for Monochloroanilines

Synthetic Route Substrate Example Chlorinating/Reagent System Key Conditions Yield (%) Advantages Disadvantages
Electrophilic Chlorination 2-MethylanilineCuCl₂ in [HMIM]Cl40 °C, 1 h92 (para-isomer)[1]Direct, atom-economical.Often poor regioselectivity, risk of polychlorination.[2][3]
Electrophilic Chlorination AnilineSecondary Amine Catalyst, SO₂Cl₂Mild conditionsHigh ortho-selectivity[4][5]Catalyst-controlled regioselectivity.Catalyst may be required.
Reduction of Nitroarene p-ChloronitrobenzeneCatalytic Hydrogenation (γ-Mo₂N)~500 KHigh selectivity[6][7]High yields, clean reactions.Requires handling of H₂ gas, potential for catalyst poisoning.
Reduction of Nitroarene p-ChloronitrobenzeneCatalytic Hydrogenation (Pt-Fe/AC)Not specifiedHigh activity and selectivity[8]Avoids hazardous reagents.Catalyst synthesis can be complex.
Sandmeyer Reaction Substituted AnilinesNaNO₂, HCl, CuCl0-5 °C (diazotization)Generally good to high[9][10]Access to isomers not available by direct chlorination.Stoichiometric copper salts, potential for side reactions.[11]

Table 2: Synthesis of Dichloroanilines - A Comparative Overview

Target Molecule Starting Material Synthetic Strategy Key Reagents Overall Yield (%) Reference
2,6-Dichloroaniline AnilineTrichlorination followed by reductive dehalogenationH₂O₂, HCl; H₂, Catalyst~39%[12]
2,6-Dichloroaniline SulfanilamideChlorination followed by desulfonationFree chlorine; H₂SO₄50-55% (from sulfanilamide)[13]
3,5-Dichloroaniline 2,3,5,6-TetrachloroanilineReductive dehalogenationH₂, Pd/C89%[14]
3,5-Dichloroaniline 4-Chloro-2-nitrotolueneMulti-step (chlorination, oxidation, reduction, decarboxylation)Cl₂, various~70%[15]
3,5-Dichloroaniline 2,4-DichloroanilineMulti-step (bromination, diazotization, reduction, amination)Br₂, NaNO₂, NH₃, Cu₂O92%[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Regioselective para-Chlorination of 2-Methylaniline via Electrophilic Chlorination[1]

This protocol describes the direct chlorination of an unprotected aniline derivative with high regioselectivity for the para-position using a copper(II) chloride system in an ionic liquid.

  • Materials:

    • 2-Methylaniline (100 mmol)

    • Copper(II) chloride (CuCl₂, 3 equiv.)

    • 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Procedure:

    • In a reaction vessel, dissolve 2-methylaniline in 1-hexyl-3-methylimidazolium chloride.

    • Add copper(II) chloride (3 equivalents) to the solution.

    • Stir the reaction mixture at 40 °C for 1 hour.

    • Upon completion (monitored by TLC or GC-MS), quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-chloro-2-methylaniline.

  • Expected Yield: 92%

Protocol 2: Synthesis of p-Chloroaniline via Catalytic Hydrogenation of p-Chloronitrobenzene[6][7]

This protocol outlines the reduction of a chloronitroarene to the corresponding chloroaniline using a molybdenum nitride catalyst.

  • Materials:

    • p-Chloronitrobenzene

    • γ-Mo₂N catalyst

    • Hydrogen gas (H₂)

    • Suitable solvent (e.g., ethanol, ethyl acetate)

  • Procedure:

    • In a high-pressure autoclave, add p-chloronitrobenzene and the γ-Mo₂N catalyst suspended in the chosen solvent.

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to approximately 500 K with vigorous stirring.

    • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots.

    • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst from the reaction mixture.

    • Remove the solvent from the filtrate under reduced pressure to obtain p-chloroaniline.

  • Expected Outcome: High selectivity towards p-chloroaniline.

Protocol 3: Synthesis of 2,6-Dichloroaniline from Aniline[17]

This multi-step protocol describes the synthesis of 2,6-dichloroaniline starting from aniline, involving a trichlorination, protection, reduction, and deprotection sequence.

  • Step 1: Synthesis of 2,4,6-Trichloroaniline

    • Add 13.8 g (0.15 mol) of aniline to a mixture of 350 mL of 35% concentrated hydrochloric acid and 350 mL of water in a 1 L three-necked flask.

    • Under mechanical stirring, add 56.3 g (0.45 mol) of 30 wt% hydrogen peroxide dropwise, maintaining the temperature at 60 °C.

    • After 2 hours, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid to obtain 2,4,6-trichloroaniline hydrochloride.

    • Perform steam distillation on the hydrochloride salt to yield 2,4,6-trichloroaniline (yield: 91.8%).[17]

  • Step 2: Acetylation of 2,4,6-Trichloroaniline

    • React 2,4,6-trichloroaniline with acetic anhydride to form 2,4,6-trichloroacetanilide.

  • Step 3: Reductive Dechlorination

    • In an autoclave, add the 2,4,6-trichloroacetanilide, a suitable solvent, and a catalyst (e.g., Palladium on carbon).

    • Charge the autoclave with hydrogen gas and heat to perform the reduction, yielding 2,6-dichloroacetanilide.

  • Step 4: Hydrolysis

    • Add the 2,6-dichloroacetanilide to an alkaline solution and heat to hydrolyze the acetamide, affording the final product, 2,6-dichloroaniline.

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes discussed.

Electrophilic_Chlorination cluster_direct Direct Chlorination cluster_controlled Controlled Chlorination Aniline Substituted Aniline Product Mixture of Chloroaniline Isomers (ortho, para, di, poly) Aniline->Product Electrophilic Aromatic Substitution ChlorinatingAgent Chlorinating Agent (e.g., Cl₂, NCS, SO₂Cl₂) ChlorinatingAgent->Product Aniline_C Substituted Aniline Product_C Specific Chloroaniline Isomer (e.g., ortho- or para-) Aniline_C->Product_C Catalyst-Controlled Chlorination Catalyst Regioselective Catalyst (e.g., Secondary Amine, CuCl₂) Catalyst->Product_C

Caption: Comparison of direct vs. catalyst-controlled electrophilic chlorination of anilines.

Reduction_of_Nitroarenes Start Substituted Chloronitrobenzene Product Substituted Chloroaniline Start->Product Reduction of Nitro Group ReducingAgent Reducing Agent (e.g., H₂/Catalyst, SnCl₂/HCl) ReducingAgent->Product

Caption: General workflow for the synthesis of chloroanilines via reduction of nitroarenes.

Sandmeyer_Reaction Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium Diazotization Product Substituted Chloroaniline Diazonium->Product Substitution Reagents1 NaNO₂, Acid (e.g., HCl) Reagents1->Diazonium Reagents2 CuCl Reagents2->Product

Caption: Key steps in the Sandmeyer reaction for chloroaniline synthesis.

Conclusion

The choice of a synthetic route for a substituted chloroaniline is a multifaceted decision that depends on the desired substitution pattern, scalability, cost, and environmental considerations.

  • Direct electrophilic chlorination offers a straightforward approach but often suffers from a lack of regioselectivity. However, recent advances in catalyst-controlled reactions are providing solutions to this challenge.

  • The reduction of chloronitroarenes is a robust and high-yielding method, particularly for large-scale production, with the caveat of handling potentially hazardous reagents like hydrogen gas.

  • The Sandmeyer reaction provides unparalleled access to specific isomers that are otherwise difficult to synthesize, making it a valuable tool for complex target molecules.

  • Nucleophilic aromatic substitution can be a viable route, especially when the aromatic ring is activated by electron-withdrawing groups.

By carefully evaluating the data and protocols presented in this guide, researchers can make informed decisions to optimize the synthesis of substituted chloroanilines for their specific research and development needs.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-5-chloro-2-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle 4-Bromo-5-chloro-2-methoxyaniline with appropriate personal protective equipment (PPE). Based on data for similar compounds, this substance is likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Key Safety Precautions:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them before use.[2][3]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2][4]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Waste Identification and Segregation:

    • Characterize the waste. Based on similar compounds, this compound should be treated as a toxic and hazardous chemical waste.

    • Segregate it from non-hazardous waste and other incompatible chemical waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[3]

    • Provide the disposal company with all available safety information, including the SDS of similar compounds if a specific one is unavailable.

  • Spill and Contamination Cleanup:

    • In case of a spill, evacuate the area.

    • Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[2][4] Avoid generating dust.

    • Wash the spill area thoroughly.

    • Contaminated materials (e.g., paper towels, PPE) should also be disposed of as hazardous waste.

Hazard Profile of Structurally Similar Compounds

The following table summarizes the hazard information for compounds structurally related to this compound. This data should be used as a precautionary guide in the absence of specific information.

Hazard Classification4-Bromo-2-methoxyaniline5-Chloro-2-methoxyaniline4-Bromo-2-chloroaniline
Acute Oral Toxicity Toxic if swallowed[1]Harmful if swallowed[2]Not specified
Acute Dermal Toxicity Toxic in contact with skin[1]Harmful in contact with skin[2]Harmful in contact with skin[5]
Acute Inhalation Toxicity Toxic if inhaled[1]Harmful if inhaled[2]Harmful by inhalation[5]
Skin Corrosion/Irritation Causes skin irritation[4]Causes skin irritationMay cause skin irritation[5]
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritation[6]May cause eye irritation[5]

Disposal Workflow Visualization

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B Ensure Safety C Collect Waste in a Designated, Labeled Container B->C After Use D Segregate from Incompatible Waste C->D Prevent Reactions E Store in a Secure Hazardous Waste Area F Contact Licensed Waste Disposal Service E->F Compliance Step G Arrange for Pickup and Proper Disposal F->G Final Disposal

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.